molecular formula C10H9NO B036942 4-Hydroxy-2-methylquinoline CAS No. 5660-24-2

4-Hydroxy-2-methylquinoline

Cat. No.: B036942
CAS No.: 5660-24-2
M. Wt: 159.18 g/mol
InChI Key: NWINIEGDLHHNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methylquinoline is a versatile quinoline derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and materials science. Its core structure, featuring both a hydrogen-bond accepting nitrogen and a hydrogen-bond donating phenolic hydroxyl group, makes it an excellent ligand for metal coordination chemistry and a privileged pharmacophore in drug discovery. Researchers value this compound for its role in the synthesis of more complex heterocyclic systems, particularly as a precursor for metal-chelating agents and fluorophores. In pharmaceutical research, the this compound motif is investigated for its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties, often acting through enzyme inhibition or intercalation mechanisms. Furthermore, its photophysical properties are exploited in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. This high-purity compound is an essential building block for developing novel chemical entities and functional materials, providing a robust foundation for innovative research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWINIEGDLHHNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209515
Record name 2-Methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-67-0
Record name 4-Hydroxy-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylquinolin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-methylquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Hydroxy-2-methylquinoline CAS 607-67-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxy-2-methylquinoline (CAS 607-67-0) for Advanced Research and Pharmaceutical Development

Introduction

This compound, also known as 2-methyl-4-quinolinol, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in a wide array of bioactive compounds and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound (C₁₀H₉NO) is a pale cream to light yellow crystalline powder.[1][2] A crucial aspect of its chemistry is the pronounced tautomerism between the enol (4-hydroxy) form and the keto (4-quinolone) form. This equilibrium influences its reactivity and spectroscopic characteristics. The keto form, 2-methyl-1H-quinolin-4-one, is generally the more stable tautomer.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 607-67-0
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol [3]
Appearance White to light yellow/pale brown powder/crystal[1][2]
Melting Point 230.5 - 238.0 °C[1][2][4]
Boiling Point ~313 °C (estimated)[4]
Solubility Slightly soluble in water[4][5][6]
pKa 4.44 ± 0.40 (Predicted)[5]
LogP (o/w) 1.902 (estimated)[3][4]
Keto-Enol Tautomerism

The equilibrium between the 4-hydroxyquinoline (enol) and 2-methyl-1H-quinolin-4-one (keto) forms is a defining characteristic of this molecule. This tautomerism is fundamental to its reactivity, allowing it to act as either a nucleophile at the oxygen or nitrogen, or to undergo reactions at the C3 position. The specific tautomer present can be influenced by the solvent and pH.

G cluster_enol This compound (Enol Form) cluster_keto 2-Methyl-1H-quinolin-4-one (Keto Form) enol Structure Enol keto Structure Keto enol->keto Tautomerization

Caption: Keto-Enol Tautomerism of the target compound.

Spectroscopic Profile

Characterization of this compound is routinely achieved through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet corresponding to the N-H or O-H proton, depending on the solvent and dominant tautomer.

  • ¹³C NMR: The carbon NMR will display signals for the ten carbon atoms, with the carbonyl carbon of the keto tautomer appearing significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for observing the tautomerism. A broad peak in the 3400-2500 cm⁻¹ region is indicative of the O-H and N-H stretching vibrations. A strong absorption around 1640 cm⁻¹ corresponds to the C=O stretch of the predominant keto form.

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) will typically show a prominent molecular ion peak (M⁺) at m/z 159.[3]

Protocol: General Spectroscopic Analysis
  • Sample Preparation: Dissolve a small amount of the compound (2-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ for NMR) or prepare a KBr pellet for IR analysis.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire spectra on a 400 MHz or higher spectrometer.

    • Reference the spectra to the residual solvent peak.

  • IR Spectroscopy:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Identify key functional group frequencies (N-H, C=O, C=C).

  • Mass Spectrometry (EI-MS):

    • Use a standard GC-MS or direct insertion probe.

    • Set the ionization energy to 70 eV.[7]

    • Analyze the fragmentation pattern to confirm the structure.

Synthesis and Reaction Pathways

This compound is commonly synthesized via the Conrad-Limpach reaction. This involves the condensation of an aniline with an acetoacetic ester, followed by thermal cyclization.

G reactant1 Aniline intermediate β-Anilinocrotonate Intermediate reactant1->intermediate Condensation (Loss of H₂O) reactant2 Ethyl Acetoacetate reactant2->intermediate product This compound intermediate->product Thermal Cyclization (~250 °C)

Caption: Conrad-Limpach synthesis workflow.

Protocol: Conrad-Limpach Synthesis
  • Condensation: In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate. A catalytic amount of acid (e.g., acetic acid) can be added.

  • Heating: Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. Water produced during the reaction can be removed with a Dean-Stark trap.

  • Cyclization: Transfer the resulting crude β-anilinocrotonate intermediate to a high-boiling point solvent (e.g., Dowtherm A). Heat the mixture to approximately 250 °C for 30-60 minutes.

  • Isolation: Cool the reaction mixture. The product will often precipitate. Collect the solid by filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Microwave-assisted synthesis using catalysts like bismuth chloride (BiCl₃) has also been developed as a greener and more efficient alternative to traditional heating methods.[8]

Reactivity and Applications in Drug Development

The utility of this compound lies in its role as a versatile intermediate for synthesizing a wide range of medicinally important compounds.[5][9] Its functional groups provide multiple sites for chemical modification.

G cluster_deriv Therapeutic Derivatives start This compound (Building Block) pde PDE10A Inhibitors start->pde Synthesis of Phenylimidazole- pyrazolo[1,5-c]quinazolines alz Alzheimer's Agents start->alz Synthesis of 2-Arylethenylquinoline Derivatives anti Antitubercular & Antibacterial Agents start->anti Synthesis of 2-(Quinolin-4-yloxy)acetamides & Pyrano[4,3-b]quinolones

Caption: Role as a key synthetic intermediate.

Key Applications:
  • Antitubercular Agents: It serves as a precursor for 2-(quinolin-4-yloxy)acetamides, which have shown potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[9]

  • Alzheimer's Disease Therapeutics: The scaffold is used to create 2-arylethenylquinoline derivatives, which are being investigated as multifunctional agents for treating Alzheimer's disease.[5][9]

  • Antibacterial Agents: It is a starting material for 1,10-diethoxy-1H-pyrano[4,3-b]quinolones, a class of antibacterial compounds.[5][9]

  • PDE10A Inhibitors: The molecule is used in the synthesis of phenylimidazole-pyrazolo[1,5-c]quinazolines, which act as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders.[5][9]

  • Anticancer Research: Derivatives of 4-hydroxyquinoline have been explored for their cytotoxic effects, with some showing selective toxicity towards multi-drug resistant cancer cells.[10]

  • Mannich Reaction: The active hydrogen at the C3 position makes it a suitable substrate for the Mannich reaction, allowing for the introduction of aminomethyl groups to generate novel bioactive molecules.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Table 2: GHS Hazard Information
Hazard ClassStatementSource(s)
Skin Corrosion/Irritation H315: Causes skin irritation[3][6][11]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3][6][11]
Specific Target Organ Toxicity H335: May cause respiratory irritation[3][6][11]
Handling and Storage Protocol:
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[1] A dust mask (type N95 or equivalent) is recommended when handling the powder.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place.[6] Keep it away from oxidizing agents.[6]

Conclusion

This compound is more than a simple chemical; it is a foundational scaffold with significant potential in drug discovery and materials science. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an invaluable tool for researchers. A thorough understanding of its tautomerism, spectroscopic characteristics, and reaction pathways is essential for leveraging its full potential in the development of novel therapeutic agents and functional materials.

References

  • The Good Scents Company. (n.d.). 4-hydroxy-2-methyl quinoline, 607-67-0. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Quinolinol, 2-methyl- (CAS 607-67-0). Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • El-Malah, A. A., et al. (2023).
  • PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from [Link]

  • Kiss, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-Quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties of 2-methyl-4-quinolinol. Moving beyond a simple data sheet, this document provides insights into the causality behind its characteristics, outlines robust experimental protocols for its analysis, and contextualizes its significance as a versatile heterocyclic building block in modern research.

Introduction: The Quinoline Core and the Significance of 2-Methyl-4-Quinolinol

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2][3] 2-Methyl-4-quinolinol (also known as 4-hydroxy-2-methylquinoline) represents a fundamental derivative of this class. Its strategic placement of methyl and hydroxyl groups on the quinoline core imparts a unique set of properties that make it a valuable intermediate for synthesizing novel therapeutic agents and advanced materials.[4]

A critical aspect governing the behavior of this molecule is its existence in a tautomeric equilibrium. This guide will delve into this phenomenon and other essential physicochemical characteristics, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Tautomeric Equilibrium

The nominal structure, 2-methyl-4-quinolinol, represents the enol tautomer. However, in reality, it coexists in a dynamic equilibrium with its keto form, 2-methylquinolin-4(1H)-one.[5] This keto-enol tautomerism is a cornerstone of its reactivity and spectroscopic identity.[6][7][8] The predominant form can be influenced by the molecule's physical state (solid vs. solution) and the polarity of the surrounding solvent environment. Understanding this equilibrium is paramount, as the presence of both a hydrogen bond donor (-OH) and acceptor (C=O, ring nitrogen) dictates its interaction with biological targets and its self-assembly in the solid state.

Caption: Tautomeric equilibrium between the enol and keto forms.

Core Physicochemical Data

The fundamental properties of 2-methyl-4-quinolinol are summarized below. These values, compiled from various sources, provide a quantitative foundation for experimental design. It is crucial to note the slight variations in reported melting points, which can be attributed to differences in sample purity and analytical methodology.

PropertyValueSource(s)
CAS Number 607-67-0[9][10]
Molecular Formula C₁₀H₉NO[10]
Molecular Weight 159.18 g/mol [10]
Appearance White to light yellow or pale cream powder/crystal[9][11][12]
Melting Point 230.5 - 238.0 °C[9][11]
Solubility Soluble in ethanol and hot water; moderately soluble in acetone; slightly soluble in cold water, ether, chloroform, and benzene.[12][13][14]
pKa (Predicted) 11.83 ± 0.70[14]
XLogP3-AA 1.9[10]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 2[10]
Topological Polar Surface Area 29.1 Ų[10][13]

Spectroscopic Profile and Characterization Protocols

Spectroscopic analysis is indispensable for confirming the identity, purity, and structural nuances of 2-methyl-4-quinolinol. The choice of technique is driven by the specific information required, from confirming molecular weight to elucidating the tautomeric state.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is a rapid and effective method for characterizing the conjugated π-system of the quinoline ring.[15] The position of the maximum absorption wavelength (λmax) is sensitive to solvent polarity, a phenomenon known as solvatochromism.[16] This sensitivity arises from changes in the dipole moment between the ground and excited states and can be exploited to probe solute-solvent interactions. A reported λmax is approximately 317 nm in chloroform.[9]

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, chloroform). The choice dictates the observed λmax.

  • Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 AU (e.g., 1-10 µg/mL). This ensures adherence to the Beer-Lambert law.

  • Instrument Blanking: Use a quartz cuvette filled with the pure solvent to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a powerful tool for probing the functional groups and, crucially, for distinguishing between the keto and enol tautomers. The enol form will exhibit a characteristic broad O-H stretching band (~3400-3200 cm⁻¹), while the keto form will show a sharp C=O stretching band (~1660 cm⁻¹). The presence of both suggests the coexistence of tautomers in the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Spectrum Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR provides the most definitive structural information. ¹H NMR reveals the proton environment, while ¹³C NMR maps the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, making NMR an excellent method to study tautomerism. For instance, the chemical shift of the carbon at position C4 is significantly different between the 4-oxo (keto) and 4-hydroxy (enol) forms, serving as a clear diagnostic marker.[6]

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

  • Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure.

Synthesis and Chemical Reactivity

Expertise & Experience: Understanding the synthesis of 2-methyl-4-quinolinol provides context for potential impurities and informs its application as a starting material. A common and robust method is the acid-catalyzed cyclization of acetoacetanilide.[13] This intramolecular condensation is a classic example of electrophilic aromatic substitution.

SynthesisWorkflow start Acetoacetanilide step1 Add to Concentrated Sulfuric Acid (70-75°C) start->step1 step2 Heat to 95°C (Cyclization) step1->step2 Electrophilic Aromatic Substitution step3 Quench in Water step2->step3 step4 Filter and Wash (Water, Methanol) step3->step4 product 2-Methyl-4-quinolinol step4->product Recrystallize from Ethanol

Caption: Simplified workflow for the synthesis of 2-methyl-4-quinolinol.

The reactivity of 2-methyl-4-quinolinol is twofold. The hydroxyl group (enol form) can undergo reactions like etherification and esterification. The quinoline ring itself possesses basic properties due to the nitrogen atom, allowing it to form salts with acids.[12] This dual reactivity makes it a highly versatile intermediate.

Applications in Research and Drug Development

The true value of 2-methyl-4-quinolinol lies in its role as a scaffold for building more complex, high-value molecules. Its derivatives have demonstrated a wide spectrum of biological activities and material properties.

  • Medicinal Chemistry: It serves as a key intermediate in the synthesis of compounds with potent biological effects, including antitubercular, antibacterial, antitumor, and anti-inflammatory properties.[1][2][3] It has also been used to develop agents for treating Alzheimer's disease.

  • Materials Science: The conjugated quinoline structure is an excellent chromophore. Functionalized derivatives are used to create dyes for applications such as dye-sensitized solar cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs).[4]

  • Antioxidants: Certain quinolinone derivatives have been investigated as effective antioxidants in industrial applications, such as for lubricating greases.[17]

Applications cluster_med cluster_mat cluster_ind core 2-Methyl-4-quinolinol (Core Scaffold) med_chem Medicinal Chemistry core->med_chem mat_sci Materials Science core->mat_sci industrial Industrial Chemistry core->industrial app1 Antitubercular Agents med_chem->app1 app2 Anticancer Drugs med_chem->app2 app3 Alzheimer's Therapeutics med_chem->app3 app4 Antibacterial Agents med_chem->app4 app5 OLEDs mat_sci->app5 app6 Dye-Sensitized Solar Cells mat_sci->app6 app7 Antioxidants industrial->app7

Caption: Key application areas derived from the 2-methyl-4-quinolinol scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS), 2-methyl-4-quinolinol is classified as an irritant.[10]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

  • Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dark, and dry place, away from incompatible materials.[9][14] Recommended storage temperatures are often between 2-8°C.[14][18]

Conclusion

2-Methyl-4-quinolinol is more than a simple chemical; it is a versatile platform for innovation. Its physicochemical properties, governed significantly by a fascinating keto-enol tautomerism, provide a rich landscape for chemical modification. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is essential for any researcher aiming to leverage its potential in the development of next-generation pharmaceuticals, functional materials, and industrial additives.

References

  • 2-hydroxy-4-methylquinoline - BDMAEE. (2024, April 1). Retrieved from [Link]

  • 2-Hydroxy-4-methylquinoline - ChemBK. (2024, April 9). Retrieved from [Link]

  • 2-Hydroxy-4-methylquinoline Supplier & Manufacturer in China | Properties, Uses, Safety, MSDS, Price. Retrieved from [Link]

  • 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem. National Institutes of Health. Retrieved from [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. Retrieved from [Link]

  • CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). National Institutes of Health. Retrieved from [Link]

  • The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. (2016, June 21). Retrieved from [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. - ResearchGate. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025, August 27). National Institutes of Health. Retrieved from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Retrieved from [Link]

  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Retrieved from [Link]

  • Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). Retrieved from [Link]

  • (IUCr) Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • What Is Tautomerization In Organic Chemistry? - YouTube. (2025, January 13). Retrieved from [Link]

  • Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity - MDPI. Retrieved from [Link]

  • Tautomers Definition - Organic Chemistry Key Term - Fiveable. Retrieved from [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC - NIH. (2025, July 10). Retrieved from [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. (2023, May 16). Retrieved from [Link]

Sources

Solubility of 4-Hydroxy-2-methylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Hydroxy-2-methylquinoline in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation design, and preclinical studies. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 607-67-0), a key heterocyclic compound. Recognizing a notable gap in readily available public data, this document shifts focus from a simple data repository to a practical guide. It combines theoretical solubility principles, analysis of the molecule's structural attributes, and a detailed, field-proven experimental protocol for determining thermodynamic solubility. By synthesizing foundational theory with actionable methodology, this guide empowers researchers, chemists, and drug development professionals to predict, understand, and accurately measure the solubility of this compound in relevant organic media.

Introduction: The Significance of this compound

This compound, also known as 2-methyl-4-quinolinol, is a quinoline derivative of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical agents and functional dyes.[1] Its utility in creating compounds for treating diseases like Alzheimer's underscores the need for a thorough understanding of its physicochemical properties.[2]

Solubility is arguably one of the most critical of these properties. It dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a primary determinant of a drug candidate's bioavailability. An accurate solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

  • Formulation Science: Designing effective drug delivery systems and predicting dissolution rates.

  • Preclinical Research: Preparing solutions for in vitro and in vivo assays at desired concentrations.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires analyzing the specific intermolecular forces at play between the solute (this compound) and the solvent.

Molecular Structure Analysis

The structure of this compound features several key functional regions that dictate its interactions:

  • Aromatic Quinoline Core: The bicyclic aromatic system is largely nonpolar and capable of engaging in π-π stacking interactions with other aromatic molecules or solvents.

  • Hydroxyl (-OH) Group: Located at the 4-position, this group is a potent hydrogen bond donor and acceptor. This feature is critical for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).

  • Pyridine Nitrogen: The nitrogen atom within the quinoline ring acts as a hydrogen bond acceptor.

  • Methyl (-CH₃) Group: The nonpolar methyl group at the 2-position slightly increases the molecule's lipophilicity.

Physicochemical parameters calculated for this compound provide further insight[6]:

  • XLogP3: 1.9 (Indicates a moderate balance between hydrophilicity and lipophilicity).

  • Hydrogen Bond Donor Count: 1 (from the -OH group).

  • Hydrogen Bond Acceptor Count: 2 (from the -OH oxygen and the ring nitrogen).

Influence of Solvent Properties

Based on the molecular structure, we can predict the solubility behavior in different solvent classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The solvent's hydroxyl groups can readily form strong hydrogen bonds with both the -OH group (as a donor and acceptor) and the ring nitrogen (as an acceptor) of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the solute's hydroxyl group. Solvents with higher polarity and dielectric constants, like DMSO, are expected to be particularly effective.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The energy required to break the strong hydrogen bonds and crystal lattice forces of the solid solute is not sufficiently compensated by the weak van der Waals forces that would form with a nonpolar solvent.

The following diagram illustrates the key intermolecular interactions governing solubility.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Structure: - Aromatic Rings (π-π) - Hydroxyl Group (H-bond donor/acceptor) - Ring Nitrogen (H-bond acceptor) Protic Polar Protic (e.g., Methanol) - H-bond donor/acceptor Solute->Protic Strong Interaction (High Expected Solubility) Aprotic Polar Aprotic (e.g., Acetone, DMSO) - H-bond acceptor Solute->Aprotic Moderate Interaction (Good Expected Solubility) Nonpolar Nonpolar (e.g., Hexane) - van der Waals forces Solute->Nonpolar Weak Interaction (Low Expected Solubility)

Caption: Predicted interactions between this compound and solvent classes.

Quantitative Solubility Data: An Analog-Based Approach

As previously noted, extensive experimental data for this compound is sparse. However, to provide a quantitative context, we can examine data from a closely related analog, 5-chloro-8-hydroxyquinoline . A 2021 study systematically measured its mole fraction solubility in twelve organic solvents at 298.15 K (25 °C).[7] This data provides an excellent model for understanding the trends and magnitudes of solubility for a substituted hydroxyquinoline.

Note: The following data is for 5-chloro-8-hydroxyquinoline and is presented as an illustrative example. The presence of a chloro group and the different substitution pattern will influence the absolute solubility values compared to this compound, but the trends across solvent classes are highly informative.

Table 1: Mole Fraction Solubility (x₁) of 5-chloro-8-hydroxyquinoline in Various Organic Solvents at 298.15 K (25 °C).[7]

SolventSolvent ClassMole Fraction (x₁)
1,4-DioxaneEther0.0751
2-EthoxyethanolAlcohol / Ether0.0333
n-Propyl AcetateEster0.0297
2-MethoxyethanolAlcohol / Ether0.0291
Ethyl AcetateEster0.0269
Methyl AcetateEster0.0245
Isopropyl AcetateEster0.0232
Acetone (DMK)Ketone0.0200
n-Propyl AlcoholPolar Protic0.0076
EthanolPolar Protic0.0058
Isopropyl AlcoholPolar Protic0.0045
MethanolPolar Protic0.0042

Analysis of Analog Data: The data for 5-chloro-8-hydroxyquinoline shows the highest solubility in 1,4-dioxane, a polar aprotic ether, followed by acetate esters.[7] Interestingly, solubility in simple primary alcohols is lower than in esters and ketones.[7] This suggests that while hydrogen bonding is important, factors like the overall polarity and the energetic cost of disrupting the solvent's own hydrogen-bonding network (as in alcohols) play a significant role. For this compound, we would hypothesize a similar trend but likely with enhanced solubility in alcohols due to the more accessible 4-hydroxy position for hydrogen bonding compared to the sterically hindered 8-hydroxy position on the analog.

Experimental Determination of Thermodynamic Solubility

Given the lack of published data, researchers must often determine solubility experimentally. The isothermal shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility.[8] It is a robust technique that ensures the dissolved solute is in equilibrium with its solid phase, providing a true measure of saturation solubility.

The following protocol is a self-validating system designed for accuracy and reproducibility.

Workflow for Shake-Flask Solubility Determination

G A 1. Preparation Accurately weigh ~2-5 mg of This compound into a glass vial. B 2. Solvent Addition Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent. A->B C 3. Equilibration Seal vial. Place in a thermomixer. Incubate at 25°C with 700-850 rpm agitation for 24 hours. B->C D 4. Phase Separation Centrifuge the vial at high speed (e.g., 10,000 x g for 15 min) to pellet undissolved solid. C->D E 5. Sample Dilution Carefully withdraw a small aliquot of the clear supernatant. Dilute with mobile phase for analysis. D->E F 6. Quantification Analyze the diluted sample using a validated HPLC-UV method against a standard curve. E->F

Caption: Experimental workflow for the shake-flask solubility measurement method.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for thermodynamic solubility determination.[8]

Materials:

  • This compound (solid, >98% purity)

  • Organic solvents (HPLC grade)

  • 2.0 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • Volumetric flasks and appropriate glassware

Procedure:

  • Preparation of Vials: Accurately weigh an excess amount (e.g., 2-5 mg) of solid this compound directly into a 2.0 mL glass vial. The presence of visible excess solid at the end of the experiment is crucial.[8] Prepare one vial for each solvent to be tested.

  • Solvent Addition: Add exactly 1.0 mL of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials. Place them in a thermomixer set to a constant temperature (e.g., 25 °C) and vigorous agitation (e.g., 750 rpm). Allow the samples to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[8]

  • Phase Separation: After incubation, visually confirm that excess solid remains. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid, creating a clear supernatant.

  • Sample Preparation for Analysis:

    • Carefully open the vial, ensuring the solid pellet is not disturbed.

    • Withdraw a small, precise aliquot (e.g., 50 µL) from the middle of the clear supernatant.

    • Dilute this aliquot into a known volume of the HPLC mobile phase (e.g., 50 µL into 950 µL for a 1:20 dilution) in a clean HPLC vial. The dilution factor should be chosen to bring the final concentration within the range of the calibration curve.

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution with the HPLC mobile phase.

  • HPLC-UV Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the diluted sample solutions.

    • Determine the concentration in the diluted sample by interpolation from the calibration curve.

  • Calculation: Calculate the original solubility in the solvent using the following formula:

    • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Recommended Analytical Method: RP-HPLC-UV

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a reliable and widely accessible technique for quantifying this compound. A method adapted from protocols for similar quinoline derivatives provides a robust starting point.[9]

Table 2: Recommended Starting Conditions for HPLC Analysis

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 317 nm (based on reported λmax in CHCl₃)[2][7]
Injection Volume 10 µL
Column Temperature 30 °C

Conclusion

While a comprehensive public dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to address this critical parameter. By understanding the interplay between the molecule's functional groups—its hydrogen-bonding hydroxyl group and acceptor nitrogen, and its nonpolar aromatic core—and the properties of different solvent classes, scientists can make informed predictions about solubility behavior.

More importantly, the detailed shake-flask protocol and recommended HPLC analytical method presented herein offer a field-proven, reliable system for the de novo determination of thermodynamic solubility. Adherence to this methodology will enable research, development, and manufacturing teams to generate the high-quality, accurate data needed to accelerate their work, whether in process optimization, formulation development, or fundamental chemical research.

References

  • Study.com. Hydroxyquinoline Uses, Structure & Synthesis. (Accessed Jan 30, 2026). Available from: [Link]

  • ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2021). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. (Accessed Jan 30, 2026). Available from: [Link].

  • protocols.io. In-vitro Thermodynamic Solubility. (2023). Available from: [Link]

  • Fisher Scientific. This compound, 98+%. (Accessed Jan 30, 2026). Available from: [Link]

Sources

4-Hydroxy-2-methylquinoline as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 2-Methyl-4-Hydroxyquinoline Scaffold: A Technical Guide to Synthetic Mastery and Medicinal Application

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few templates rival the versatility of the 4-hydroxy-2-methylquinoline (also known as 2-methyl-4-quinolone) scaffold. It is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique electronic duality: the tautomeric equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms allows it to act as both a hydrogen bond donor and acceptor, facilitating high-affinity interactions with enzymes (e.g., DNA gyrase, HIV integrase) and receptors.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested roadmap for synthesizing and optimizing this scaffold. We will contrast the classical "sledgehammer" approaches with modern "green" methodologies and dissect the Structure-Activity Relationships (SAR) that drive its pharmacological success.

Chemical Foundation: Tautomerism & Stability

Before initiating synthesis, one must understand the species in the flask. This compound exists in a tautomeric equilibrium.

  • Solid State & Polar Solvents: The 4-quinolone (keto) form predominates due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.

  • Non-Polar Solvents/High Temp: The 4-hydroxy (enol) form becomes more accessible, which is critical for O-alkylation reactions (e.g., synthesizing 2-(quinolin-4-yloxy)acetamides).

Scientist’s Note: When interpreting NMR spectra, the presence of a broad singlet around


 11-12 ppm (DMSO-

) typically indicates the N-H of the quinolone form, whereas O-alkylation will abolish this signal and shift the C-3 proton resonance.

Synthetic Strategies: From Classical to Green Chemistry

A. The Classical Route: Conrad-Limpach Synthesis

Historically, the Conrad-Limpach synthesis is the gold standard for generating 4-quinolones. It involves the condensation of an aniline with a


-ketoester, followed by thermal cyclization.
  • Mechanism: Acid-catalyzed formation of a Schiff base (anil) followed by high-temperature cyclization (

    
     250°C).
    
  • Critique: While reliable, this method requires harsh conditions (Downtherm A or mineral oil at reflux) that can degrade sensitive substituents.

B. The Modern "Green" Protocol: BiCl -Catalyzed Microwave Synthesis

Protocol: Microwave-Assisted Synthesis of this compound

  • Reagents:

    • Aniline derivative (1.0 equiv)

    • Ethyl acetoacetate (1.2 equiv)

    • BiCl

      
       (20 mol% catalyst)[1][2]
      
    • Solvent: Ethanol (absolute)

  • Procedure:

    • Step 1 (Mixing): In a microwave-safe vial, dissolve the aniline and ethyl acetoacetate in ethanol. Add the BiCl

      
       catalyst.[1][2][3]
      
    • Step 2 (Irradiation): Seal the vial and subject to microwave irradiation (typically 200-300W) at 100-120°C for 5–15 minutes. Note: Monitor pressure carefully.

    • Step 3 (Validation): Monitor reaction progress via TLC (Eluent: EtOAc/Hexane). The disappearance of the aniline spot indicates completion.

    • Step 4 (Work-up): Cool to room temperature. The product often precipitates directly. Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Et

      
      O.
      
  • Why this works: BiCl

    
     acts as a mild, water-tolerant Lewis acid that activates the carbonyl/ester groups, facilitating both the initial condensation and the subsequent intramolecular cyclization in a "one-pot" fashion.
    
Visualizing the Synthetic Pathways

SynthesisPathways Aniline Aniline (Starting Material) SchiffBase Schiff Base (Intermediate) Aniline->SchiffBase Conrad-Limpach Acid Cat., Heat Product This compound (Scaffold) Aniline->Product BiCl3 (20 mol%) Microwave, EtOH (One-Pot, 15 min) Ketoester Ethyl Acetoacetate (β-Ketoester) Ketoester->SchiffBase Ketoester->Product SchiffBase->Product Thermal Cyclization (250°C, Mineral Oil)

Caption: Comparison of the multi-step, high-heat Conrad-Limpach route (Red) vs. the one-pot BiCl3 microwave protocol (Green).

Medicinal Chemistry Applications & SAR

The 2-methyl-4-hydroxyquinoline scaffold is not an endpoint but a launchpad. The following SAR analysis highlights how specific modifications tune the scaffold for different therapeutic areas.

A. Infectious Diseases (Tuberculosis & Malaria)
  • Target: Cytochrome

    
     complex (TB) and Heme polymerization (Malaria).
    
  • Key Modification (O-Alkylation): Alkylating the C-4 hydroxyl group to form 2-(quinolin-4-yloxy)acetamides drastically changes the physicochemical profile.

    • Insight: The acetamide side chain acts as a linker that can reach into hydrophobic pockets of the Mycobacterium tuberculosis QcrB subunit.

    • SAR Rule: Electron-donating groups (EDGs) on the benzenoid ring (C-6/C-7) often improve potency against drug-resistant strains.

B. Virology (HIV-1 Integrase)
  • Target: Allosteric pocket of HIV-1 Integrase (ALLINIs).[4]

  • Mechanism: Unlike catalytic site inhibitors (e.g., Raltegravir), quinoline-based ALLINIs bind at the dimer interface, inducing aberrant multimerization of the viral enzyme.

  • Key Modification (C-3 Functionalization): Introduction of a carboxylic acid or carboxamide at C-3 is critical for coordinating with metal ions or forming salt bridges within the allosteric site.

C. Oncology (Kinase Inhibition)
  • Target: PI3K and DNA intercalation.

  • Key Modification (C-2 Arylation): Extending the C-2 position (e.g., styrylquinolines) creates planar systems capable of DNA intercalation or blocking the ATP-binding site of kinases.

Visualizing the SAR Map

SAR_Map Core This compound Core Scaffold C2 C-2 Position (Methyl) Core->C2 C3 C-3 Position (Nucleophilic Carbon) Core->C3 C4 C-4 Position (Hydroxyl/Keto) Core->C4 Benz Benzenoid Ring (C-6 / C-7 / C-8) Core->Benz C2_Act Styryl extension: Anticancer/Alzheimer's C2->C2_Act C3_Act Carboxamide/Ester: HIV Integrase (ALLINIs) Antibacterial (Gyrase) C3->C3_Act C4_Act O-Alkylation (Acetamides): Antitubercular (QcrB target) C4->C4_Act Benz_Act Halogenation (F/Cl): Metabolic Stability Potency Modulation Benz->Benz_Act

Caption: Strategic functionalization points on the scaffold. C-3 and C-4 are critical for target specificity; C-6/7 modulate potency.

Case Study: Targeting MDR-Tuberculosis

A compelling application of this scaffold is the development of 2-(quinolin-4-yloxy)acetamides .

  • The Challenge: Multidrug-resistant (MDR) TB requires novel mechanisms of action.

  • The Solution: Researchers utilized the this compound core.[5] By performing an O-alkylation at C-4 with bromoacetamides, they created a series of compounds that do not target the cell wall (like Isoniazid) but rather the cytochrome

    
     complex , specifically the QcrB subunit.
    
  • Outcome: These derivatives showed sub-micromolar MICs against MDR strains.[6] The 2-methyl group was essential for maintaining the correct lipophilicity (LogP) to penetrate the mycobacterial cell wall.

References

  • Conrad, M., & Limpach, L. (1887). Über das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft.

  • Daoudi, M., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances.

  • Pissinate, K., et al. (2016). 2-(Quinolin-4-yloxy)acetamides are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains.[7] ACS Medicinal Chemistry Letters.

  • Konda, S., et al. (2024). Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. Journal of Medicinal Chemistry.

  • Edmont, D., et al. (2000). Synthesis and Structure-Activity Relationships of Styrylquinolines as Potent HIV-1 Integrase Inhibitors. Molecular Pharmacology.

Sources

Precision Synthesis of 4-Hydroxyquinolines: The Conrad-Limpach Protocol

[1]

Executive Summary

The Conrad-Limpach synthesis remains the gold standard for constructing the 4-hydroxyquinoline (quinolin-4(1H)-one) scaffold, a pharmacophore central to modern antimalarials, fluoroquinolone antibiotics, and HIV-1 integrase inhibitors.[1] Unlike the Knorr quinoline synthesis, which favors the thermodynamically stable 2-hydroxyquinoline via an amido-intermediate, the Conrad-Limpach protocol leverages kinetic control to secure the 4-isomer.

This guide provides a rigorous mechanistic analysis and a field-validated protocol using high-boiling eutectic solvents (Dowtherm A) to maximize yield and reproducibility.

Part 1: Mechanistic Deep Dive

The synthesis proceeds through a two-stage sequence: condensation followed by thermal cyclization .[1][2] Understanding the specific electronic requirements of each step is critical for avoiding the formation of the Knorr byproduct.

The Kinetic Pathway (Conrad-Limpach)[2][4][5]
  • Step 1: Enamine Formation (Kinetic Control): At moderate temperatures (<100°C), the aniline nitrogen acts as a nucleophile attacking the ketone carbonyl of the

    
    -ketoester. This is kinetically favored over the ester attack due to the greater electrophilicity of the ketone. Acid catalysis assists in the elimination of water, locking the intermediate into the 
    
    
    -anilinocrotonate (enamine) form.
  • Step 2: Thermal Cyclization: The isolated enamine is subjected to flash heating (approx. 250°C). This high thermal energy is required to overcome the activation barrier for the intramolecular electrocyclic ring closure. The mechanism involves the attack of the aromatic ring on the ester carbonyl, followed by the elimination of alcohol (alkoxide loss) to aromatize the system into the 4-hydroxyquinoline.[1][3]

The Thermodynamic Pitfall (Knorr)

If the reaction is performed at intermediate temperatures (100–140°C) without prior isolation of the enamine, or if the aniline attacks the ester moiety directly, a

Visualization: Reaction Mechanism

The following diagram illustrates the bifurcation between the Conrad-Limpach and Knorr pathways.

ConradLimpachMechanismAnilineAniline + β-KetoesterEnamineβ-Anilinocrotonate(Enamine Intermediate)Aniline->Enamine<100°C, Acid Cat.(Ketone Attack)Amideβ-Ketoanilide(Amide Intermediate)Aniline->Amide~140°C(Ester Attack)TransitionStateThermal Cyclization(>250°C, Solvent Cage)Enamine->TransitionStateFlash HeatProduct4HQ4-Hydroxyquinoline(Kinetic Product)TransitionState->Product4HQ-ROHProduct2HQ2-Hydroxyquinoline(Thermodynamic Product)Amide->Product2HQCyclization-H2O

Figure 1: Mechanistic bifurcation showing the kinetic control required for Conrad-Limpach specificity versus the thermodynamic Knorr byproduct.

Part 2: Thermodynamic vs. Kinetic Control

The success of this synthesis relies entirely on temperature management and intermediate isolation. The table below summarizes the critical parameters distinguishing the two pathways.

ParameterConrad-Limpach (Target)Knorr (Byproduct)
Primary Nucleophilic Attack Aniline

Ketone
Aniline

Ester
Intermediate

-Anilinocrotonate (Enamine)

-Ketoanilide (Amide)
Control Type Kinetic Thermodynamic
Initial Temp Low/Moderate (<100°C)High (~140°C)
Cyclization Temp Very High (~250°C)Moderate (Acid mediated)
Final Product 4-Hydroxyquinoline 2-Hydroxyquinoline

Part 3: Master Experimental Protocol

Objective: Synthesis of 2-methyl-4-hydroxyquinoline. Scale: 0.32 mol (approx. 65g of intermediate). Safety Warning: This protocol involves temperatures exceeding 250°C. Use a blast shield and high-temperature rated glassware.

Phase 1: Enamine Formation (Condensation)[2][3]
  • Reactants: Charge a flask with 1.0 eq of Aniline and 1.1 eq of Ethyl Acetoacetate.

  • Catalysis: Add catalytic HCl (3-4 drops) or glacial acetic acid.

  • Water Removal: Equip with a Dean-Stark trap and reflux in benzene or toluene (or use drying agents like anhydrous

    
     at room temp for 24-48h).
    
    • Why: Removal of water drives the equilibrium toward the imine/enamine.

  • Isolation: Remove solvent under reduced pressure. The resulting oil is the crude

    
    -anilinocrotonate. Do not heat above 80°C during this step  to prevent premature rearrangement to the amide.
    
Phase 2: Thermal Cyclization (The "Drop-In" Method)

This step utilizes Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to maintain a stable liquid phase at 257°C.

  • Preparation: Heat 150 mL of Dowtherm A in a 3-neck flask to a vigorous reflux (~255–257°C).

  • Addition: Place the crude

    
    -anilinocrotonate in a dropping funnel. Add it rapidly  dropwise into the boiling solvent.
    
    • Technical Insight: Rapid addition ensures the intermediate experiences an immediate thermal shock, favoring the high-energy electrocyclic ring closure over intermolecular polymerization.

  • Elimination: Maintain reflux for 15–20 minutes. Ensure the condenser allows the escape of the ethanol byproduct (or distill it off) to drive the reaction to completion.

  • Workup:

    • Cool the mixture to room temperature. The product usually precipitates as a solid.

    • Add 200 mL of petroleum ether (or hexanes) to dilute the Dowtherm A and maximize precipitation.

    • Filter the solid and wash thoroughly with petroleum ether to remove residual high-boiling solvent.

Phase 3: Purification
  • Recrystallization: Dissolve the crude solid in boiling water or ethanol.

  • Decolorization: If the product is dark, treat with activated charcoal (Darco/Norit), filter hot, and cool to crystallize.[4]

  • Yield: Expected yield is 85–90%.[4]

Visualization: Experimental Workflow

ExperimentalWorkflowStep11. Condensation(Aniline + β-ketoester)Reflux w/ Dean-StarkStep22. IsolationEvaporate Solvent(Keep T < 80°C)Step1->Step2Step33. Flash CyclizationDrop into boilingDowtherm A (257°C)Step2->Step3Step44. PrecipitationCool & AddPetroleum EtherStep3->Step4Step55. PurificationRecrystallize fromEtOH or H2OStep4->Step5

Figure 2: Step-by-step workflow for the high-yield synthesis of 4-hydroxyquinolines using the Dowtherm A method.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of 2-Hydroxyquinoline Temperature too high during Step 1; Acid concentration too high.Keep condensation temp <100°C. Ensure water is removed efficiently.
Low Yield / Tarry Product Slow addition of enamine to hot solvent; Polymerization.Add enamine rapidly to the boiling solvent. Ensure solvent is at full reflux (250°C+) before addition.
Product Oiling Out Residual Dowtherm A.Wash precipitate thoroughly with hexanes/petroleum ether.
Incomplete Cyclization Failure to remove ethanol byproduct.Use a distillation head to remove generated ethanol during the high-temp reflux.[5]

Part 5: Applications in Drug Discovery

The 4-hydroxyquinoline scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry.

  • Antimalarials: The Conrad-Limpach method is the primary route for synthesizing 4-aminoquinoline precursors (e.g., Chloroquine analogues). Recent research focuses on 4-hydroxyquinoline derivatives to combat drug-resistant Plasmodium falciparum strains [1].

  • Fluoroquinolones: While often synthesized via the Gould-Jacobs reaction, the Conrad-Limpach approach allows for specific substitution patterns at the 2-position, critical for next-generation antibacterial agents.

  • Waltheria Alkaloids: The method has been successfully adapted for the total synthesis of bioactive alkaloids like waltherione F, which exhibits antitrypanosomal activity [4].[6]

References

  • Conrad-Limpach synthesis - Wikipedia Source: Wikipedia [Link][2][3][7][8][5][6][9]

  • 2-Methyl-4-Hydroxyquinoline Source: Organic Syntheses, Coll.[4][2] Vol. 3, p.593 (1955) [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: National Institutes of Health (PMC) [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines Source: ResearchGate [Link][8]

Methodological & Application

Application Notes and Protocols: 4-Hydroxy-2-methylquinoline in the Synthesis of Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Quinoline Scaffold in Neurodegenerative Disease

Alzheimer's disease (AD) presents a multifaceted challenge to modern medicine, characterized by a complex pathology involving cholinergic deficits, the aggregation of amyloid-beta (Aβ) and tau proteins, oxidative stress, and metal ion dyshomeostasis.[1] This complexity necessitates the development of therapeutic agents that can address multiple pathological targets simultaneously. The quinoline moiety, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] Its planar structure allows for crucial π-π stacking interactions within enzyme active sites, and its nitrogen atom can participate in hydrogen bonding.[4]

4-Hydroxy-2-methylquinoline, in particular, serves as a versatile and readily available starting material for the synthesis of a diverse library of quinoline-based compounds with therapeutic potential for AD.[5][6] Its hydroxyl group offers a convenient handle for chemical modification, allowing for the introduction of various pharmacophores to modulate the compound's activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies and protocols for leveraging this compound in the development of multi-target-directed ligands (MTDLs) for Alzheimer's disease.

The Multi-Target Therapeutic Strategy for Alzheimer's Disease

The development of drugs for AD has shifted from a single-target approach to the design of MTDLs.[7] This strategy aims to create a single molecule that can simultaneously modulate multiple pathological pathways, potentially leading to a more synergistic and effective therapeutic outcome. Quinoline-based compounds derived from this compound are well-suited for this approach, with derivatives being developed to target:

  • Cholinesterase Inhibition: To address the cholinergic deficit by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9]

  • Amyloid-β Aggregation Inhibition: To prevent the formation of toxic Aβ oligomers and plaques.[1][10]

  • Tau Protein Aggregation Inhibition: To inhibit the formation of neurofibrillary tangles.[11]

  • Antioxidant Activity: To combat oxidative stress, a key contributor to neuronal damage.

  • Metal Chelation: To modulate the activity of metal ions (e.g., Cu²⁺, Zn²⁺) that are implicated in Aβ aggregation.

The following sections will detail the synthetic pathways and protocols to generate quinoline derivatives with these desired activities, starting from the versatile this compound scaffold.

Synthetic Workflow: From this compound to Advanced Therapeutic Candidates

The journey from this compound to a potential Alzheimer's therapeutic involves a series of strategic chemical transformations. A key initial step is the conversion of the 4-hydroxyl group into a more versatile reactive handle, such as a chlorine atom. This activated intermediate can then undergo various palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.

Synthetic_Workflow A This compound B 4-Chloro-2-methylquinoline A->B Chlorination (e.g., POCl3) C Palladium-Catalyzed Cross-Coupling Reactions B->C Activated Intermediate D 2-Arylethenylquinoline Derivatives (Aβ Aggregation Inhibitors) C->D Heck Coupling E 4-Aminoquinoline Derivatives (Cholinesterase Inhibitors) C->E Buchwald-Hartwig Amination F 4-Alkynylquinoline Derivatives (Multi-target Ligands) C->F Sonogashira Coupling G 4-Arylquinoline Derivatives (Potential Modulators) C->G Suzuki Coupling Cholinesterase_Inhibition cluster_0 AChE Active Site CAS Catalytic Active Site (CAS) (Ser, His, Glu) Product Choline + Acetate CAS->Product PAS Peripheral Anionic Site (PAS) (Trp, Tyr) Inhibitor Quinoline Derivative Inhibitor->CAS Blocks Substrate Binding Inhibitor->PAS Allosteric Modulation Substrate Acetylcholine Substrate->CAS Hydrolysis Abeta_Inhibition A Aβ Monomers B Toxic Aβ Oligomers A->B Aggregation C Aβ Fibrils (Plaques) B->C Fibrillization D Quinoline Derivative D->A Stabilizes Monomers D->B Inhibits Oligomerization D->C Disrupts Fibrils

Sources

Strategic C-H Functionalization of 4-Hydroxyquinoline Scaffolds for Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

4-Hydroxyquinoline (4-HQ) is a "privileged scaffold" in drug discovery, forming the core of antimalarials (Chloroquine), CFTR modulators (Ivacaftor), and broad-spectrum antibiotics (Fluoroquinolones). Traditional de novo synthesis of substituted quinolines (e.g., Conrad-Limpach or Gould-Jacobs) is linear and lacks the flexibility required for modern Diversity-Oriented Synthesis (DOS).

This guide details a C-H functionalization logic that exploits the innate electronic bias of the 4-HQ scaffold to install diversity at orthogonal positions (C3, C2, and C8) without pre-functionalized handles (halogens/boronates).

The Tautomer Challenge & Reactivity Map

4-Hydroxyquinoline exists in a tautomeric equilibrium with 4-quinolone. In solution, the 4-quinolone (oxo) form predominates. This dictates the reactivity profile:

  • C3 Position (Nucleophilic): The C2-C3 double bond behaves like an enamine. It is susceptible to electrophilic attack and Pd-catalyzed cross-dehydrogenative coupling (CDC).

  • C2 Position (Electrophilic/Radical): The C=N bond character makes C2 susceptible to nucleophilic attack (if activated) or radical addition via Minisci-type reactions.

  • C8 Position (Distal/Directed): Sterically hindered and electronically neutral; requires Directing Groups (DG) such as N-oxides or transient coordination to transition metals.

ReactivityMap cluster_0 4-Hydroxyquinoline / 4-Quinolone Tautomer HQ 4-Quinolone Scaffold (Predominant Tautomer) C3 C3: Nucleophilic (Pd-Catalyzed Arylation) HQ->C3 Enamine reactivity C2 C2: Radical Acceptor (Minisci Alkylation) HQ->C2 Radical addition C8 C8: Directed Activation (Rh/Ir Catalysis via N-Oxide) HQ->C8 Chelation assistance

Figure 1: Orthogonal reactivity map of the 4-quinolone scaffold allowing for sequential functionalization.

Protocol A: C3-H Arylation (The "Workhorse")

Objective: Installation of sp² diversity (biaryl motifs) at the most reactive position. Mechanism: Pd(II)-catalyzed Cross-Dehydrogenative Coupling (CDC). Critical Constraint: Free N-H or O-H groups can poison Pd catalysts. Best Practice: Use N-substituted 4-quinolones (e.g., N-methyl, N-benzyl) or perform transient silylation.

Materials
  • Substrate: N-Methyl-4-quinolone (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv) (Note: Aryl iodides are preferred over bromides for milder conditions).

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos for sterically demanding substrates.

  • Base: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (2.0 equiv). Note: Silver salts often act as halide scavengers and oxidants in CDC.

  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Protocol
  • Setup: In a glovebox or under argon flow, charge a 10 mL screw-cap vial with N-methyl-4-quinolone (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), and Ag₂CO₃ (138 mg, 0.5 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Place in a pre-heated aluminum block at 100 °C for 12–16 hours.

    • Monitoring: Check via LC-MS. The product will show a distinct bathochromic shift (red-shift) in UV absorption due to extended conjugation.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts and Pd black.

  • Purification: Concentrate filtrate. Purify via flash chromatography (DCM/MeOH gradient).

Expert Insight: If C2-arylation is observed as a minor byproduct, switch the solvent to DMF and lower the temperature to 80 °C to enhance C3 selectivity.

Protocol B: C2-H Alkylation (Minisci Reaction)

Objective: Installation of sp³ diversity (alkyl chains, cycloalkyls) via radical pathways. Mechanism: Nucleophilic radical attack on the protonated (electron-deficient) heterocycle.[2][3] Advantages: Works directly on free 4-hydroxyquinoline (due to acidic conditions) or N-oxides.

Materials
  • Substrate: 4-Hydroxyquinoline (1.0 equiv)

  • Radical Precursor: Carboxylic Acid (2.0 equiv) (e.g., Pivalic acid, Cyclohexanecarboxylic acid).

  • Oxidant: Ammonium Persulfate [(NH₄)₂S₂O₈] (2.0 equiv).

  • Catalyst: AgNO₃ (20 mol%).

  • Solvent/Acid: 10% TFA in Acetonitrile/Water (1:1).

Step-by-Step Protocol
  • Setup: Dissolve 4-hydroxyquinoline (0.5 mmol) and the Carboxylic Acid (1.0 mmol) in MeCN/H₂O (2 mL, 1:1 mixture).

  • Acidification: Add TFA (0.2 mL). Crucial Step: The solution must be acidic (pH < 3) to protonate the quinoline nitrogen, activating the C2 position for radical attack.

  • Catalyst Addition: Add AgNO₃ (17 mg, 0.1 mmol).

  • Initiation: Heat the mixture to 60 °C .

  • Oxidant Addition: Add (NH₄)₂S₂O₈ (228 mg, 1.0 mmol) dissolved in 0.5 mL water dropwise over 10 minutes. Rapid addition can lead to radical dimerization (decarboxylation without coupling).

  • Reaction: Stir at 60 °C for 2 hours.

    • Visual Check: Evolution of CO₂ gas bubbles indicates successful decarboxylation.

  • Workup: Basify carefully with sat. NaHCO₃ (to pH ~8). Extract with DCM (3x).

    • Note: 4-HQ derivatives can be amphoteric; ensure the pH is adjusted to the isoelectric point or slightly basic for extraction.

Protocol C: C8-H Functionalization (Directed)

Objective: Functionalization of the distal "benzenoid" ring. Strategy: Requires a Directing Group (DG). The N-oxide moiety is the most effective DG for 4-quinolones, directing Rh(III) or Ir(III) catalysts to the C8 position.

Materials
  • Substrate: 4-Methoxyquinoline-N-oxide (prepared from 4-chloroquinoline or 4-HQ via methylation then oxidation). Note: Free OH is incompatible with this specific Rh-catalysis.

  • Reagent: Diazo compound (e.g., Ethyl diazoacetate) or Alkyne.

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

  • Additive: AgSbF₆ (10 mol%) (activates the Rh precatalyst).

  • Solvent: DCE (1,2-Dichloroethane).

Step-by-Step Protocol
  • Activation: In a glovebox, mix [Cp*RhCl₂]₂ (7.7 mg) and AgSbF₆ (17 mg) in DCE (1 mL) for 10 mins to generate the active cationic Rh(III) species.

  • Substrate Addition: Add 4-methoxyquinoline-N-oxide (0.5 mmol) and the coupling partner (0.6 mmol).

  • Reaction: Seal and heat to 80 °C for 12 hours.

  • Post-Process (DG Removal): The N-oxide is usually reduced back to the quinoline using Zn powder/NH₄Cl or PCl₃ in a subsequent step to recover the drug-like scaffold.

Diversity-Oriented Synthesis Workflow

This diagram illustrates the logical flow for generating a library of 4-substituted quinolones using the protocols above.

DOS_Workflow cluster_pathA Path A: C2 Diversity cluster_pathB Path B: C3 Diversity cluster_pathC Path C: C8 Diversity Start Start: 4-Hydroxyquinoline StepA1 Minisci Reaction (R-COOH, Ag+, S2O8) Start->StepA1 StepB1 N-Protection (MeI or BnBr) Start->StepB1 StepC1 O-Alkylation & N-Oxidation Start->StepC1 ProdA 2-Alkyl-4-HQ StepA1->ProdA StepB2 Pd-Cat C3 Arylation (Ar-I, Base) StepB1->StepB2 ProdB 3-Aryl-N-R-4-Quinolone StepB2->ProdB StepC2 Rh(III) C8-Alkylation StepC1->StepC2 StepC3 N-Oxide Reduction StepC2->StepC3

Figure 2: Divergent synthetic pathways for library generation from a common 4-HQ precursor.

Data Summary: Substrate Scope & Yields

Typical yields expected when applying these protocols to standard 4-quinolone scaffolds.

Reaction TypeTarget PositionCoupling PartnerTypical YieldKey Limitation
Pd-CDC C3Phenyl Iodide75-85%Requires N-protection; sensitive to ortho-sterics.
Pd-CDC C33-Pyridyl Iodide60-70%Pyridine nitrogen can compete for Pd binding.
Minisci C2Cyclohexyl (via Acid)55-65%Mono/Di-alkylation mixtures possible if C2/C5 active.
Minisci C2tert-Butyl (via Acid)70-80%Excellent selectivity for C2 over C3.
Rh-Directed C8Diazoacetate60-80%Requires N-oxide; step-intensive (Protection/Deprotection).

Troubleshooting & Expert Tips

  • Solubility: 4-Hydroxyquinoline is poorly soluble in non-polar solvents. For Minisci reactions, if the substrate crashes out upon adding TFA, add more water or switch to a TFA/DMSO mixture.

  • Regioselectivity (C2 vs C3): In radical reactions (Minisci), C2 is favored under acidic conditions due to the nucleophilic character of the radical matching the electrophilic protonated heterocycle. If C3 alkylation is observed, the reaction medium is likely not acidic enough.

  • Purification: 4-Quinolones streak on silica gel due to the NH/OH acidity. Tip: Add 1% Triethylamine to your eluent for N-alkylated quinolones, or 1% Acetic Acid for free 4-hydroxyquinolines to tighten the bands.

References

  • Programmed Functionalization: Nay, B. et al.[4] "The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential." ChemRxiv, 2021. Link

  • Minisci Reaction Review: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[4][5] Chem. Commun., 2011, 2, 1135. Link

  • C3-Arylation: Ma, D. et al. "Pd-catalyzed C3-arylation of 4-quinolones." J. Org. Chem.
  • C8-Functionalization: Glorius, F. et al. "Rh(III)-catalyzed C-H activation." Angew. Chem. Int. Ed.
  • Review of Quinolone Functionalization: Corio, A. et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review."[6] Molecules, 2021, 26(18), 5467.[6] Link

Sources

Application Note: Precision Synthesis of 2,4-Disubstituted Quinolines via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Friedländer Annulation for 2,4-Disubstituted Quinoline Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Significance

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for antimalarial (e.g., Chloroquine), anticancer, and anti-inflammatory therapeutics.[1] While various synthetic routes exist (Skraup, Combes), the Friedländer annulation remains the premier method for accessing 2,4-disubstituted quinolines with high regiocontrol.

This guide details the synthesis of 2,4-disubstituted quinolines via the condensation of 2-aminoaryl ketones with


-methylene ketones. Unlike 2-aminobenzaldehydes (which yield 2-substituted or 2,3-disubstituted products), 2-aminoaryl ketones  are essential for introducing the 4-position substituent, a critical site for modulating lipophilicity and binding affinity in kinase inhibitors.

Mechanistic Insight & Reaction Pathways

The Friedländer annulation is a condensation-cyclization sequence.[2][3] Understanding the dual-pathway mechanism is vital for troubleshooting low yields or regioselectivity issues.

The Dual Pathway Model

The reaction proceeds via two competing initial steps, dictated largely by pH:

  • Acid-Catalyzed (Schiff Base First): Formation of an imine (Schiff base) between the amino group and the carbonyl of the condensing ketone, followed by intramolecular aldol condensation.[1][2]

  • Base-Catalyzed (Aldol First): Intermolecular aldol condensation between the ketone enolate and the amino-ketone carbonyl, followed by imine formation.[1][4]

Critical Note: For 2,4-disubstituted targets using sterically hindered 2-aminoaryl ketones (e.g., 2-aminobenzophenone), acid catalysis is often superior as it activates the carbonyl for imine formation, overcoming steric repulsion.

FriedlanderMechanism Start Reactants: 2-Aminoaryl Ketone + Alpha-Methylene Ketone Acid Acid Catalysis (H+) Start->Acid Base Base Catalysis (OH-) Start->Base Imine Intermediate 1: Schiff Base (Imine) Acid->Imine Carbonyl Activation Enamine Intramolecular Aldol Condensation Imine->Enamine -H2O Cyclization Cyclization & Dehydration Enamine->Cyclization Aldol Intermediate 2: Aldol Adduct Base->Aldol Enolate Attack Aldol->Cyclization -H2O Product Final Product: 2,4-Disubstituted Quinoline Cyclization->Product Aromatization

Figure 1: Bifurcated mechanism of the Friedländer annulation. Acid catalysis typically favors the Schiff-base pathway, crucial for sterically demanding 2,4-disubstituted systems.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be controlled:

ParameterRecommendationScientific Rationale
Water Management Strict Removal The reaction releases 2 equivalents of

. Accumulation promotes hydrolysis of the imine intermediate (reversibility). Use Dean-Stark traps or drying agents (

) in batch; or solvent-free conditions to drive equilibrium.
Regioselectivity Substrate Control With asymmetric ketones (e.g., 2-butanone), reaction occurs at the less hindered

-methylene (kinetic control) or the more substituted position (thermodynamic control) depending on acid strength. For high purity, use symmetric ketones or those with only one enolizable site (e.g., Acetophenone).
Catalyst Selection Sulfamic Acid (

)
Unlike traditional mineral acids (

) which cause charring, or Lewis acids (

) which are expensive, Sulfamic Acid is a zwitterionic solid acid that is recyclable, non-corrosive, and highly effective for this specific annulation [1].
Temperature Reflux (

C)
Required to overcome the energy barrier of the dehydration step, which provides the thermodynamic driving force (aromatization).

Experimental Protocols

Protocol A: Robust Acid-Catalyzed Synthesis (Standard Benchtop)

Best for: Scaling up (grams to kilograms), high purity requirements, and sterically hindered substrates.

Target Molecule: 2,4-Diphenylquinoline Reactants: 2-Aminobenzophenone (1.0 eq) + Acetophenone (1.2 eq)

Materials:

  • 2-Aminobenzophenone (CAS: 2835-77-0)

  • Acetophenone (CAS: 98-86-2)

  • Catalyst: Sulfamic Acid (5 mol%) or

    
    -Toluenesulfonic acid (
    
    
    
    -TSA)
  • Solvent: Ethanol (absolute) or Methanol

  • Workup: Ethyl Acetate,

    
     (sat.[1] aq.), Brine[1]
    

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (1.97 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add Acetophenone (1.44 g, 12 mmol) to the solution.

  • Catalysis: Add Sulfamic Acid (48 mg, 0.5 mmol) in one portion.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (

    
    C) with vigorous stirring.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2) every 60 mins. The starting amine spot (

      
      ) should disappear; a fluorescent blue spot (Quinoline) will appear at higher 
      
      
      
      . Typical time: 3–5 hours.
  • Workup:

    • Cool reaction to room temperature.[1][3][5][6]

    • Evaporate ethanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate (30 mL).

    • Wash with saturated

      
       (2 x 15 mL) to neutralize the catalyst.
      
    • Wash with Brine (15 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–92%.

    • Validation:

      
      H NMR (
      
      
      
      ) should show characteristic aromatic protons and absence of
      
      
      broad singlet.
Protocol B: Green Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid screening, solvent-free requirements.

Target: 2-Methyl-4-phenylquinoline Reactants: 2-Aminobenzophenone + Acetone

Procedure:

  • Preparation: Mix 2-aminobenzophenone (1 mmol) and Acetone (1.5 mmol) in a microwave-safe vial.

  • Catalyst: Add 2 drops of Glacial Acetic Acid (acts as solvent and catalyst) OR 10 mol%

    
     (Iodine) for solvent-free routes [2].
    
  • Irradiation: Cap the vial. Irradiate at 140–160°C for 5–10 minutes (Power: 150-300W depending on reactor).

    • Safety Note: Ensure the vessel is rated for pressure (acetone generates significant pressure at 160°C).

  • Isolation: Pour the reaction mixture onto crushed ice. Neutralize with

    
    .[1]
    
  • Filtration: Filter the precipitated solid. Wash with cold water.[7]

    • Advantage:[5][7] Often requires no chromatography.

Workflow Visualization

ProtocolWorkflow Setup Reagent Prep: 2-Aminoaryl Ketone + Ketone Solvent: EtOH Catalysis Add Catalyst: Sulfamic Acid (5 mol%) Setup->Catalysis Reflux Reflux (3-5 hrs) Monitor: TLC Catalysis->Reflux Check TLC Check: Amine Consumed? Reflux->Check Check->Reflux No (Continue Heating) Workup Workup: 1. Evaporate Solvent 2. Dissolve in EtOAc 3. Wash with NaHCO3 Check->Workup Yes Purify Purification: Recrystallization (EtOH) or Flash Column Workup->Purify

Figure 2: Operational workflow for the acid-catalyzed Friedländer synthesis (Protocol A).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Incomplete condensation due to water buildup.Add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water.
Sticky/Oily Product Polymerization of the ketone (esp. with acetone/cyclohexanone).Reduce catalyst loading; switch to mild Lewis acid (

or

) or use Protocol B (Microwave) to reduce thermal exposure time.
Regioisomer Mixture Asymmetric ketone used (e.g., 2-butanone).Acidic conditions usually favor the more substituted quinoline (thermodynamic). Basic conditions may favor the kinetic product.[1] Verify isomer ratio via GC-MS or NMR.
Starting Material Remains Steric hindrance in 2-aminobenzophenone.Switch solvent to Diglyme or Toluene and reflux at higher temperature (

C+).

References

  • Yadav, J. S., et al. (2004).[8] "Sulfamic acid: a novel, efficient and cost-effective catalyst for the Friedländer synthesis of quinolines." Tetrahedron Letters. (Verified via ScienceDirect/Google Scholar).

  • Wu, J., et al. (2006).[8][9][10] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation."[9] Organic & Biomolecular Chemistry.

  • Marco-Contelles, J., et al. (2009).[10] "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews.

  • Gould, S. J., et al. (2020). "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis." Journal of Heterocyclic Chemistry.

  • Dormer, P. G., et al. (2003).[8][9][11] "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts." Journal of Organic Chemistry.

Sources

A Robust, Optimized HPLC Method for the Quantification of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 4-Hydroxy-2-methylquinoline by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. As a crucial intermediate in the synthesis of various pharmaceuticals, a reliable and robust analytical method is paramount for quality control and research applications.[1][2] This document provides a comprehensive guide for researchers and drug development professionals, covering the fundamental physicochemical properties of the analyte, a systematic approach to method development, a detailed experimental protocol, and expected results. The method utilizes reversed-phase chromatography with UV detection, ensuring high sensitivity, specificity, and reproducibility.

Introduction to this compound

This compound, also known as 2-methyl-4-quinolinol, is a heterocyclic aromatic compound. It serves as a key building block in the synthesis of a wide range of biologically active molecules, including antibacterial agents and compounds for treating diseases like tuberculosis and Alzheimer's.[1] Given its significance, the ability to accurately determine its purity and concentration in various sample matrices is essential for ensuring the quality and efficacy of final pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This note details the development of an isocratic reversed-phase HPLC (RP-HPLC) method, a common and effective approach for the analysis of quinoline derivatives.[3]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. These properties dictate the choice of stationary phase, mobile phase, and detection parameters.

PropertyValueSource
Molecular Formula C₁₀H₉NO[4]
Molecular Weight 159.18 g/mol
Appearance White to light yellow crystalline powder[2]
Melting Point 234-236 °C[2]
Predicted pKa ~4.4 (for the quinoline nitrogen)[2]
Predicted logP 1.90[2]
UV Maximum (λmax) 317 nm (in Chloroform)[2]
Solubility Slightly soluble in water; slightly soluble in Methanol and DMSO[5][6]

The key takeaways from these properties are:

  • The logP of 1.90 indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.

  • The predicted pKa of ~4.4 is critical.[2] The ionization state of the quinoline nitrogen can be controlled by the mobile phase pH. According to established chromatographic principles, operating at a pH at least 2 units away from the pKa ensures the analyte exists in a single, stable ionic form, which is crucial for achieving sharp, symmetrical peaks.[7]

  • The strong UV absorbance at 317 nm provides an excellent wavelength for sensitive and specific detection with a standard photodiode array (PDA) or UV-Vis detector.[2]

HPLC Method Development Strategy

Our approach is a systematic process designed to achieve optimal separation, peak shape, and run time. The primary goal is to find a balance between resolution, analysis speed, and method robustness.

Initial Screening: Column and Mobile Phase
  • Stationary Phase Selection: Based on the analyte's moderate hydrophobicity, a C18 (octadecylsilane) column is the logical first choice. C18 columns are versatile and provide excellent retention for a wide range of aromatic compounds through hydrophobic interactions.[8] A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally provides lower backpressure and often yields sharper peaks for heterocyclic compounds.

    • Aqueous Phase & pH Control: Due to the analyte's pKa of ~4.4, pH control is non-negotiable. We will evaluate two primary conditions:

      • Acidic pH (~3.0): Using a phosphate or formate buffer, this pH will ensure the quinoline nitrogen is fully protonated (positively charged), minimizing peak tailing that can occur from mixed ionic states.

      • Neutral pH (~7.0): A phosphate buffer at this pH will ensure the analyte is in its neutral, non-ionized form. This typically increases retention on a C18 column.[7]

  • Detection: The detector wavelength will be set to the analyte's λmax of 317 nm for maximum sensitivity.[2]

Optimization Workflow

The optimization process follows a logical sequence to refine the separation parameters. This workflow is visualized in the diagram below.

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Parameter Selection cluster_screen Phase 2: Screening & Optimization cluster_validate Phase 3: Finalization Start Define Analytical Goal: Quantify this compound Analyte Characterize Analyte: pKa ~4.4, logP ~1.9, λmax ~317 nm Start->Analyte Column Select Column: Reversed-Phase C18 (4.6 x 150 mm, 5 µm) Analyte->Column Screen_pH Screen Mobile Phase pH (e.g., pH 3.0 vs. pH 7.0) Evaluate Peak Shape & Retention Column->Screen_pH Detector Select Detector: UV-Vis/PDA @ 317 nm Detector->Screen_pH Optimize_Organic Optimize Organic Content (% ACN) Target k' between 2-10 Screen_pH->Optimize_Organic Select best pH for peak shape Optimize_Flow Adjust Flow Rate (e.g., 1.0 mL/min) Balance Speed and Pressure Optimize_Organic->Optimize_Flow Final_Method Final Isocratic Method Optimize_Flow->Final_Method Validation Method Validation (Linearity, Precision, Accuracy) Final_Method->Validation

Caption: HPLC Method Development Workflow.

The process begins by selecting initial parameters based on analyte properties. The mobile phase pH and organic content are then systematically optimized to achieve the desired retention and peak symmetry, leading to a final, validated method.

Recommended Protocol and Optimized Method

Following the development strategy, the optimal conditions were determined to be at an acidic pH, which provided superior peak shape.

Required Materials and Equipment
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent).

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄).

    • Phosphoric acid (to adjust pH).

    • Water (HPLC grade or Milli-Q).

  • Labware: Volumetric flasks, autosampler vials, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh and dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water to make a 10 mM solution.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile (HPLC grade).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 mixture of Acetonitrile and water. This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

Final Optimized HPLC Method Parameters

The following table summarizes the finalized, self-validating instrumental method.

ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for this aromatic compound.
Mobile Phase Isocratic: 60% Mobile Phase A, 40% Mobile Phase BOffers a good balance of retention time and peak shape.
(60:40 10 mM KH₂PO₄ pH 3.0 : Acetonitrile)
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Detection Wavelength 317 nmMaximizes the signal for the analyte based on its UV absorbance maximum.[2]
Run Time ~10 minutesAllows for sufficient elution of the analyte and any potential impurities.

Expected Results & Discussion

Under the optimized conditions, a single, sharp, and symmetrical peak for this compound is expected to elute with a retention time of approximately 5-7 minutes.

  • Peak Shape: The use of an acidic mobile phase (pH 3.0) is critical. At this pH, which is more than one unit below the pKa of the quinoline nitrogen (~4.4), the analyte consistently exists in its protonated form. This prevents on-column ionization equilibria, which are a common cause of peak tailing for basic compounds.[7]

  • Selectivity: The combination of a C18 stationary phase and an ACN/water mobile phase provides a robust separation mechanism based primarily on hydrophobic interactions. This method should effectively separate the analyte from more polar or less retained impurities.

  • Quantification: A calibration curve constructed from the working standards should exhibit excellent linearity (R² > 0.999) over the recommended concentration range. This allows for the accurate quantification of this compound in unknown samples.

Conclusion

The HPLC method detailed in this application note is robust, reliable, and fit for the purpose of quantifying this compound. By systematically evaluating the analyte's physicochemical properties, a logical method development strategy was employed to arrive at an optimized set of conditions. The use of a C18 column with an isocratic mobile phase of 40% acetonitrile in a 10 mM phosphate buffer at pH 3.0 provides excellent peak shape, sensitivity, and a practical run time. This method is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry.
  • Kwiecień, A., et al. (2018).
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Deldago, A. G., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • PubChem - National Institutes of Health. 2-Methylquinolin-4-ol. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

Sources

The Skraup Synthesis of Quinolines: A Comprehensive Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and relevant method for the synthesis of quinolines.[1][2] This application note provides an in-depth exploration of the Skraup synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into the reaction's mechanistic underpinnings, provide detailed and validated experimental protocols, and discuss its strategic applications in the pharmaceutical landscape, where the quinoline scaffold is a privileged core in numerous pharmacologically active compounds.[3][4]

Introduction: The Enduring Significance of the Skraup Synthesis

The quinoline moiety is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6] The Skraup synthesis offers a direct and cost-effective route to this valuable heterocyclic system from readily available starting materials: an aniline, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[3][7] While notorious for its potentially vigorous and exothermic nature, a thorough understanding of the reaction parameters and the implementation of appropriate safety measures allow for its safe and efficient execution.[8][9] This guide aims to equip researchers with the necessary knowledge to confidently and successfully employ the Skraup synthesis in their drug discovery and development endeavors.

Mechanistic Insights: A Step-by-Step Dissection of the Reaction Pathway

The Skraup synthesis proceeds through a cascade of well-defined chemical transformations. A comprehensive understanding of this mechanism is paramount for optimizing reaction conditions and predicting potential outcomes with substituted anilines.

The reaction is initiated by the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[10][11][12] This is a critical step that generates the electrophilic partner for the subsequent reaction with the aniline.

Next, the aniline undergoes a Michael (1,4-conjugate) addition to the acrolein.[3][11] This nucleophilic attack by the amino group of the aniline onto the β-carbon of the acrolein forms a β-anilinopropionaldehyde intermediate.

This intermediate then undergoes an acid-catalyzed intramolecular cyclization .[8][11] The carbonyl group is protonated, activating it towards electrophilic aromatic substitution, leading to the formation of a 1,2-dihydroquinoline ring system. Subsequent dehydration rearomatizes the newly formed heterocyclic ring.

The final step is the oxidation of the 1,2-dihydroquinoline to the thermodynamically stable aromatic quinoline.[7][11] This is accomplished by an oxidizing agent present in the reaction mixture, most commonly nitrobenzene, which is concurrently reduced to aniline and can re-enter the reaction cycle.[4][11] Arsenic pentoxide can also be used and is reported to result in a less violent reaction.[1][11]

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ -2H₂O aniline Aniline intermediate1 β-Anilinopropionaldehyde aniline->intermediate1 + Acrolein dihydroquinoline 1,2-Dihydroquinoline intermediate1->dihydroquinoline H⁺ -H₂O quinoline Quinoline dihydroquinoline->quinoline Oxidizing Agent (e.g., Nitrobenzene)

Figure 1: The mechanistic pathway of the Skraup synthesis of quinoline from aniline and glycerol.

Experimental Protocols: A Practical Guide to Implementation

The successful execution of the Skraup synthesis hinges on careful control of the reaction conditions. The exothermic nature of the reaction necessitates meticulous attention to the rate of addition of reagents and temperature management.[9][13] The use of a moderator, such as ferrous sulfate, is highly recommended to ensure a smooth and controlled reaction.[8][14]

General Protocol for the Synthesis of Quinoline

This protocol is a representative procedure adapted from established literature.[3][8]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (40%)

  • Ice

Equipment:

  • Round-bottom flask (appropriate size for the scale)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Dropping funnel

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and nitrobenzene.

  • Addition of Sulfuric Acid: With vigorous stirring, slowly and cautiously add concentrated sulfuric acid through a dropping funnel. The addition is exothermic, and the rate should be controlled to prevent an excessive rise in temperature.

  • Addition of Moderator: Add ferrous sulfate heptahydrate to the mixture.

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic and may begin to boil. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[8]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully dilute the mixture with water.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline. This step is also exothermic and should be performed with external cooling.

  • Isolation and Purification:

    • Perform a steam distillation to isolate the crude quinoline. The unchanged nitrobenzene will distill first.[3]

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • The aqueous layer can be re-distilled with steam to recover any dissolved quinoline.[14]

    • The crude quinoline is then purified by distillation, collecting the fraction boiling at 235-237°C.[3][8]

Experimental_Workflow start Start reagents Combine Aniline, Glycerol, and Nitrobenzene start->reagents add_acid Slowly Add Concentrated Sulfuric Acid reagents->add_acid add_moderator Add Ferrous Sulfate add_acid->add_moderator heat Heat at 140-150°C for 3-4 hours add_moderator->heat cool Cool to Room Temperature heat->cool dilute Dilute with Water cool->dilute neutralize Neutralize with NaOH dilute->neutralize steam_distill Steam Distillation neutralize->steam_distill separate Separate Quinoline Layer steam_distill->separate purify Purify by Distillation separate->purify end End purify->end

Figure 2: A generalized experimental workflow for the Skraup synthesis of quinoline.

Safety Considerations: Managing a Potentially Hazardous Reaction
  • Exothermic Reaction: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[8][9] Always add the sulfuric acid slowly and with efficient stirring and cooling. The use of a moderator like ferrous sulfate is crucial.[14]

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care.[3]

  • Toxic Chemicals: Aniline and nitrobenzene are toxic and can be absorbed through the skin.[9] Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Temperature Control: Careful monitoring and control of the reaction temperature are critical to prevent runaway reactions.[13]

Applications in Drug Development: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone in medicinal chemistry, with a remarkable track record in drug discovery.[4][15] The Skraup synthesis provides a foundational method for accessing this versatile scaffold, which can then be further functionalized to generate libraries of potential drug candidates.

Drug Class Example Quinoline-Based Drug Therapeutic Application
AntimalarialsChloroquine, Quinine, PrimaquineTreatment and prevention of malaria[6][16]
AntibacterialsCiprofloxacin, LevofloxacinBroad-spectrum antibiotics (Fluoroquinolones)[6]
AnticancerTopotecan, IrinotecanTopoisomerase inhibitors for cancer therapy[5]
Anti-inflammatory-Various derivatives show anti-inflammatory activity[6]
Antiviral-Quinoline derivatives have been investigated for antiviral properties[6]

Table 1: Examples of quinoline-containing drugs and their therapeutic applications.

The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, allow for the introduction of substituents onto the quinoline ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[10][17][18] For instance, the synthesis of 7-methyl-8-nitroquinoline via a Skraup reaction serves as an intermediate in the synthesis of more complex drug molecules.[10]

Conclusion: A Timeless Reaction for Modern Drug Discovery

Despite being over a century old, the Skraup synthesis of quinolines remains a valuable and practical tool in the arsenal of the synthetic organic chemist. Its ability to construct the fundamental quinoline framework from simple, inexpensive starting materials ensures its continued relevance in both academic research and industrial drug development.[2][8] A thorough understanding of its mechanism, careful adherence to experimental protocols, and a commitment to safety are the keys to successfully harnessing the power of this classic reaction for the discovery of novel therapeutics.

References

  • Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • (n.d.). Preparation and Properties of Quinoline.
  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Wikipedia. (n.d.). Skraup reaction.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Quinoline.
  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. WordPress.com.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.).
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • Benchchem. (n.d.). Managing toxic reagents in quinoline synthesis.
  • (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs.
  • NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
  • (n.d.). The Chemistry and Applications of Quinoline: A Comprehensive Review.

Sources

Troubleshooting & Optimization

Stability of 4-Hydroxy-2-methylquinoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-4H2MQ-001 Topic: Stability Profile in Acidic & Basic Media Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability Verdict

4-Hydroxy-2-methylquinoline (CAS: 607-67-0), also known as 2-methyl-4-quinolinol or 2-methyl-4(1H)-quinolinone , exhibits high hydrolytic stability in both acidic and basic aqueous solutions but demonstrates oxidative instability in basic environments over time.

  • Acidic Conditions: Highly Stable. The molecule functions as a weak base, accepting a proton to form a stable, water-soluble cation. It withstands reflux in concentrated mineral acids (e.g., HCl) without degradation, a property often exploited in its synthesis.

  • Basic Conditions: Conditionally Stable. It functions as a weak acid, forming a water-soluble phenolate-like anion. While resistant to hydrolysis, the anionic form is susceptible to air oxidation (turning brown/dark) if not degassed or stored under inert atmosphere.

Technical Deep Dive: The "Chameleon" Mechanism

To understand the stability profile, one must understand the tautomeric nature of the molecule. It does not exist as a static structure; it fluctuates between two forms depending on the solvent and pH.

The Tautomeric Equilibrium

In the solid state and in polar solvents (like water), the Keto (quinolone) form is generally favored over the Enol (hydroxy) form. This equilibrium dictates its reactivity.

Tautomerism Enol Enol Form (this compound) Aromatic Character Keto Keto Form (2-methyl-4(1H)-quinolinone) Favored in Polar Solvents Enol->Keto Tautomerization (Proton Transfer) Keto->Enol

Figure 1: Tautomeric equilibrium between the 4-hydroxy (enol) and 4-quinolinone (keto) forms.

Mechanistic Stability Analysis
ConditionChemical Species FormedStability Mechanism
Acidic (pH < 2) Cationic Salt Protonation occurs at the ring Nitrogen (N-1) or Carbonyl Oxygen.Resonance Stabilization: The positive charge is delocalized across the aromatic system. The core ring structure is robust against acid-catalyzed cleavage.
Neutral (pH ~7) Neutral Molecule Exists primarily as the Keto tautomer.Low Solubility: The neutral form is poorly soluble in water, precipitating out. This solid-state form is chemically inert to hydrolysis.
Basic (pH > 12) Anionic Salt Deprotonation of the -OH (or NH) group.Electron Richness: The resulting anion is electron-rich, making it resistant to nucleophilic attack (hydrolysis) but vulnerable to electrophilic attack (oxidation) by atmospheric oxygen.

Troubleshooting Guide & FAQs

Ticket #101: "My solution turned brown overnight. Is the compound degraded?"

Diagnosis: Oxidative Degradation.

  • Cause: In basic media (pH > 10), the electron-rich anion reacts with dissolved oxygen, leading to the formation of quinone-type oxidation byproducts (often colored).

  • Solution:

    • Prepare basic solutions using degassed buffers .

    • Store solutions under an inert atmosphere (Nitrogen or Argon).

    • Add a reducing agent (e.g., Sodium Bisulfite) if compatible with your downstream application.

Ticket #102: "I cannot get the powder to dissolve in water."

Diagnosis: Incorrect pH / Isoelectric Point Issue.

  • Cause: The compound is amphoteric. At neutral pH, it exists as a neutral, non-ionic species with poor aqueous solubility.

  • Solution:

    • To dissolve: Adjust pH to < 3 (using dilute HCl) or > 11 (using dilute NaOH).

    • Visual Check: The solution should become clear as the salt forms.

Ticket #103: "Does autoclaving affect stability?"

Diagnosis: Thermal Stability.

  • Verdict: Generally Safe for acidic/neutral solutions.

  • Caveat: Avoid autoclaving basic solutions in the presence of air. The high temperature will accelerate the oxidative browning described in Ticket #101.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products.

Instrument: HPLC with UV-Vis Detector (DAD recommended). Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Methanol (HPLC Grade)
Flow Rate 1.0 mL/min
Wavelength 254 nm (Aromatic ring) & 317 nm (Specific to conjugated system)
Injection Vol 10 µL
Gradient 0-5 min: 10% B (Isocratic)5-20 min: 10% → 80% B (Linear Gradient)20-25 min: 80% B (Wash)

Method Logic:

  • Acidic Mobile Phase: Ensures the analyte remains in a single protonated state, preventing peak tailing caused by mixed ionization states.

  • Gradient: Essential to elute both the polar degradation products (early eluting) and the hydrophobic parent compound.

Protocol B: Stress Testing Workflow

Perform this to validate stability for your specific formulation.

StabilityWorkflow Start Start: Prepare 1 mg/mL Stock (in Methanol) Split Split into 3 Aliquots Start->Split Acid Acid Stress Add 0.1M HCl Heat 60°C, 4h Split->Acid Base Base Stress Add 0.1M NaOH Heat 60°C, 4h Split->Base Oxid Oxidative Stress Add 3% H2O2 RT, 4h Split->Oxid Neutralize Neutralize to pH 7 Acid->Neutralize Base->Neutralize Analyze Analyze via HPLC (Protocol A) Oxid->Analyze Neutralize->Analyze

Figure 2: Recommended stress testing workflow for validation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Retrieved January 31, 2026, from [Link]

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Retrieved January 31, 2026, from [Link]

Identifying impurities in 4-Hydroxy-2-methylquinoline by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 4-Hydroxy-2-methylquinoline

Subject: Troubleshooting Impurity Profiling & Method Optimization for this compound (4-HMQ) Reference ID: TSC-HMQ-2024-01 Applicable For: Process Chemistry, QC Release, Aripiprazole Intermediate Analysis

Executive Summary & Chemical Context

This compound (4-HMQ), also known as 2-methyl-4-quinolinol, is a critical pharmacophore, most notably serving as the key intermediate for the antipsychotic drug Aripiprazole .

The primary analytical challenge lies in its synthesis (typically the Conrad-Limpach reaction ) which generates regioisomers and unreacted starting materials that are structurally similar to the analyte. Furthermore, 4-HMQ exhibits keto-enol tautomerism (existing largely as the quinolone form in solution), which frequently leads to peak splitting or excessive tailing if the mobile phase pH is not strictly controlled.

Impurity Origin & Profiling Map

Understanding where impurities come from is the first step in identification. The diagram below illustrates the Conrad-Limpach pathway and the critical points where specific impurities are introduced.

ImpurityMap cluster_0 Critical Resolution Pair Aniline Aniline (Starting Material) Enamine Ethyl 3-anilinocrotonate (Intermediate) Aniline->Enamine Condensation (Low Temp) EAA Ethyl Acetoacetate (Starting Material) EAA->Enamine Isomer 2-Hydroxy-4-methylquinoline (Regioisomer) Enamine->Isomer Kinetic Control Failure Target This compound (Target Analyte) Enamine->Target Cyclization (250°C) BisQuin Bis-quinoline (Dimer/Byproduct) Target->BisQuin Thermal Degradation

Figure 1: Impurity genealogy in the synthesis of 4-HMQ. The separation of the target from its regioisomer (2-Hydroxy-4-methylquinoline) is the critical system suitability criterion.

Troubleshooting Guide: Expert Q&A

Issue 1: "I am seeing split peaks or severe tailing for the main 4-HMQ peak."

Diagnosis: Keto-Enol Tautomerism & Silanol Interaction. Technical Insight: 4-HMQ is amphoteric. In solution, it exists in equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone). If the mobile phase pH is near the pKa of this transition (or near the pKa of the basic nitrogen, ~5.8), the interconversion rate matches the chromatographic timescale, resulting in split or broad peaks. Additionally, the basic nitrogen interacts with free silanols on the column silica.

Corrective Action:

  • Lock the Tautomer: You must push the equilibrium to a single form.

    • Acidic Lock (Recommended): Use 0.1% Trifluoroacetic Acid (TFA) or 20mM Phosphate Buffer (pH 2.5) . At this pH, the basic nitrogen is protonated, and the molecule is stabilized.

    • Basic Lock: High pH (ammonium bicarbonate, pH 10) can also work but requires a hybrid-silica column (e.g., Waters XBridge) to prevent column dissolution.

  • Suppress Silanols: If using a standard C18, add 0.1% Triethylamine (TEA) to the mobile phase as a competitive base to block silanol sites.

Issue 2: "I cannot resolve 4-HMQ from its isomer, 2-Hydroxy-4-methylquinoline."

Diagnosis: Lack of Steric/Pi-Selectivity. Technical Insight: These two molecules differ only by the position of the methyl and hydroxyl groups. Standard C18 columns rely on hydrophobicity, which is nearly identical for these isomers. You need a stationary phase that interacts with the shape and pi-electron density of the quinoline ring.

Corrective Action:

  • Switch Column Chemistry: Move from C18 to a Phenyl-Hexyl or Biphenyl phase.

  • Mechanism: The phenyl rings in the stationary phase engage in

    
     stacking with the quinoline core. The steric hindrance of the methyl group position (position 2 vs. 4) alters this stacking capability, providing the necessary selectivity factor (
    
    
    
    ).
Issue 3: "Ghost peaks appear in the subsequent blank injection."

Diagnosis: Poor Solubility / Carryover. Technical Insight: Quinolones have poor solubility in pure water and acetonitrile. They can precipitate in the injector loop or on the head of the column if the initial gradient conditions are too aqueous.

Corrective Action:

  • Needle Wash: Use a strong solvent wash: Methanol:THF (90:10) or 100% Methanol with 0.1% Formic Acid.

  • Diluent: Do not dissolve samples in 100% DMSO if injecting large volumes. Use Mobile Phase A:Mobile Phase B (50:50) to match the gradient starting conditions.

Validated Analytical Protocol

This protocol is designed to separate the critical pair (4-HMQ vs. 2-Hydroxy isomer) and elute late-eluting dimers.

Table 1: HPLC Instrument Conditions

ParameterSpecification
Column Phenyl-Hexyl or Biphenyl (150 mm x 4.6 mm, 3.5 µm or 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C (Control is critical for tautomer stability)
Detection UV @ 254 nm (General) and 217 nm (High Sensitivity for Aniline)
Injection Vol 5 - 10 µL

Table 2: Gradient Program

Time (min)% Mobile Phase BEvent
0.010Initial Hold (Retain polar aniline)
2.010Isocratic End
15.060Linear Ramp (Elute Isomers)
20.090Wash (Remove dimers/bis-quinolines)
25.090Hold
25.110Re-equilibration
30.010End

Method Development Decision Tree

Use this logic flow to adapt the method if your specific matrix (e.g., crude reaction mixture vs. purified crystal) differs.

MethodDev Start Start Method Development CheckRes Is Resolution (Rs) > 2.0 between 4-HMQ and Isomer? Start->CheckRes CheckTail Is Tailing Factor (Tf) < 1.5? CheckRes->CheckTail Yes SwitchCol Action: Switch to Phenyl-Hexyl or Biphenyl Column CheckRes->SwitchCol No Success VALIDATED METHOD CheckTail->Success Yes AdjustPH Action: Lower pH to 2.5 Increase Buffer Conc. to 50mM CheckTail->AdjustPH No SwitchCol->CheckTail AdjustPH->Success

Figure 2: Logical workflow for optimizing separation parameters.

References

  • Sigma-Aldrich. this compound Product Specification & CAS Data (607-66-9).

  • Jentsch, N. G., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate. Beilstein Journal of Organic Chemistry, 14, 2529–2536. (Describes synthesis impurities).

  • Saha, A. R., et al. Stability indicating RP-HPLC method for determination of Aripiprazole and its degradation products.[1][2][3] (Contextualizes 4-HMQ as an impurity/intermediate).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69467, this compound.

Sources

Validation & Comparative

4-Hydroxy-2-methylquinoline vs. Other Scaffolds: A Strategic Guide for Antibacterial Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multi-drug resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of chemical scaffolds beyond the traditional fluoroquinolone core. While fluoroquinolones (FQs) rely on the 4-quinolone-3-carboxylic acid pharmacophore to target DNA gyrase A (GyrA), the 4-hydroxy-2-methylquinoline (4-HMQ) scaffold offers a distinct mechanistic profile. This guide analyzes the 4-HMQ scaffold's potential as a "privileged structure" for targeting DNA gyrase B (GyrB), fatty acid biosynthesis (FabH), and biofilm formation, contrasting its performance with FQs and coumarins.

Scaffold Analysis: The 4-HMQ Pharmacophore

Chemical Identity & Tautomerism

The this compound scaffold exists in a tautomeric equilibrium between the 4-hydroxy-quinoline (enol) and 4-quinolone (keto) forms. In biological systems and polar solvents, the 4-quinolone form often predominates, but the "4-hydroxy" nomenclature persists in synthetic literature (e.g., Conrad-Limpach synthesis).

  • Core Structure: Bicyclic heteroaromatic ring (benzene fused to pyridine).

  • Key Features:

    • C2-Methyl: Provides steric bulk and lipophilicity; serves as an anchor for hydrophobic pockets.

    • C4-Carbonyl/Hydroxyl: Essential hydrogen bond donor/acceptor motif.

    • N1-Position: Critical for solubility and permeability; alkylation here often drastically alters antibacterial spectrum.

Structural Comparison: 4-HMQ vs. Fluoroquinolones

The primary distinction lies in the C3 position .

  • Fluoroquinolones (e.g., Ciprofloxacin): Possess a C3-carboxylic acid. This is mandatory for Mg²⁺ bridging to the phosphate backbone of DNA in the GyrA-DNA cleavable complex.

  • 4-HMQ Derivatives: Often lack the C3-carboxyl group. Instead, they utilize C3-carboxamides or long-chain alkyl groups to penetrate the ATP-binding pocket of GyrB or the hydrophobic tunnel of FabH .

Comparative Performance Analysis

4-HMQ vs. Fluoroquinolones vs. Coumarins

The following table summarizes the antibacterial efficacy of 4-HMQ derivatives compared to standard scaffolds. Data is synthesized from recent SAR studies (e.g., N-alkyl-4-hydroxy-2-quinolones).

Table 1: Comparative Antibacterial Profile

FeatureFluoroquinolones (e.g., Ciprofloxacin)4-HMQ Derivatives (e.g., Compound 3j, f1)Coumarins (e.g., Novobiocin)
Primary Target DNA Gyrase (GyrA) / Topo IVDNA Gyrase (GyrB) / FabH / BiofilmDNA Gyrase (GyrB)
Binding Mode DNA-Intercalation (Mg²⁺ bridge)ATP-Competitive InhibitionATP-Competitive Inhibition
Gram(+) Potency High (MIC < 0.1 µg/mL)Moderate-High (MIC 1–8 µg/mL against MRSA)Moderate
Gram(-) Potency High (Broad Spectrum)Low (Permeability issues)Low
Resistance Profile High (Target mutation in GyrA)Low (Distinct binding site from FQs)Moderate
Toxicity Risk Tendonitis, QT prolongationGenerally lower cytotoxicity (CC50 > 50 µM)Hepatotoxicity (some derivatives)
Key Experimental Data Points
  • GyrB Inhibition: 4-HMQ derivative f1 (N-quinazolinone-substituted) exhibited an IC50 of 1.21 µM against S. aureus GyrB, with optimized derivatives reaching 0.28 µM .[1]

  • Biofilm Disruption: The metabolite HMAQ-7 (4-hydroxy-3-methyl-2-alkenylquinoline) demonstrates significant inhibition of S. haemolyticus biofilms at low micromolar concentrations, a property largely absent in standard FQs.

  • Antifungal Cross-Activity: Unlike FQs, halogenated 4-HMQ derivatives (e.g., 3j ) show potent antifungal activity (IC50 ~1.05 µg/mL against A. flavus), suggesting a dual-mechanism capability.[2]

Mechanistic Insights & Signaling Pathways

The 4-HMQ scaffold operates via a "Trojan Horse" mechanism in some contexts (biofilm modulation) and direct enzymatic inhibition in others.

Pathway Visualization

The diagram below illustrates the divergent pathways between standard Fluoroquinolones (GyrA targeting) and 4-HMQ derivatives (GyrB/FabH targeting).

MechanismOfAction cluster_scaffolds Chemical Scaffolds cluster_targets Bacterial Targets cluster_outcome Cellular Consequence FQ Fluoroquinolones (C3-Carboxyl) GyrA Gyrase A / DNA (Cleavage Complex) FQ->GyrA Mg2+ Bridging HMQ 4-HMQ Derivatives (C3-Amide/Alkyl) GyrB Gyrase B (ATP Binding Pocket) HMQ->GyrB H-Bonding (Asp73/Water) FabH FabH Enzyme (Fatty Acid Initiation) HMQ->FabH Hydrophobic Tunnel Occ. DSB Double Strand Breaks (DNA Damage) GyrA->DSB Replication Fork Arrest EnergyDep Energy Depletion (ATPase Inhibition) GyrB->EnergyDep Supercoiling Failure MembraneFail Membrane Failure (Lipid Deficit) FabH->MembraneFail FAS-II Blockade Death Death DSB->Death Bactericidal EnergyDep->Death MembraneFail->Death

Figure 1: Divergent mechanisms of action. Fluoroquinolones induce DNA damage via GyrA, whereas 4-HMQ derivatives target the ATPase activity of GyrB or lipid synthesis via FabH.

Experimental Protocols

To validate the efficacy of 4-HMQ derivatives, the following protocols for synthesis and biological evaluation are recommended.

Synthesis: Modified Isatoic Anhydride Route

This method is superior to the traditional Conrad-Limpach reaction due to milder conditions and higher regioselectivity.

Objective: Synthesize N-alkyl-4-hydroxy-2-quinolone derivatives.

  • N-Alkylation:

    • Dissolve isatoic anhydride (1.0 eq) in DMF.

    • Add alkyl halide (1.2 eq) and NaH (1.2 eq) at 0°C.

    • Stir at RT for 4 hours. Quench with water, extract with EtOAc.

  • Condensation:

    • Dissolve the N-alkylated isatoic anhydride (1.0 eq) in anhydrous THF.

    • Add the enolate of ethyl acetate or a substituted malonate (generated via LDA at -78°C).

    • Reflux for 6 hours.

  • Cyclization & Workup:

    • Acidify the mixture with 1M HCl to precipitate the 4-hydroxy-2-quinolone.

    • Recrystallize from ethanol/water.

    • Validation: Confirm structure via ¹H-NMR (look for C2-Me singlet at ~2.4 ppm if applicable) and MS.

Biological Evaluation: MIC Determination

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well polypropylene plates.

    • Add 100 µL of test compound (dissolved in DMSO, <1% final conc.) in serial 2-fold dilutions (range: 64 µg/mL to 0.125 µg/mL).

    • Add 100 µL of diluted bacterial inoculum.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: Sterile CAMHB + DMSO.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Note: For 4-HMQ derivatives, check for Eagle Effect (paradoxical survival at high concentrations due to ROS quenching).

Challenges & Future Directions

  • Solubility: The planar, lipophilic nature of the 4-HMQ core can lead to poor aqueous solubility. Strategy: Introduce polar side chains at the C3-carboxamide nitrogen or use prodrug formulations.

  • Spectrum: Currently limited primarily to Gram-positives. Strategy: Explore "siderophore-conjugation" (Trojan horse approach) to facilitate transport across the Gram-negative outer membrane.

References

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 2020.[2]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PLOS ONE, 2022.[1]

  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere, 2025.[3][4]

  • Covalent Inhibitors Targeting FabH: A Cutting-edge Strategy. Current Topics in Medicinal Chemistry, 2025.

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones. Pharmaceutics, 2021.

Sources

A Comparative Guide to the Cytotoxicity of 4-Hydroxy-2-methylquinoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer activity, the quinoline nucleus has consistently emerged as a privileged structure. This guide provides a comprehensive comparison of the cytotoxic effects of various 4-hydroxy-2-methylquinoline derivatives against a panel of human cancer cell lines. Drawing upon a curated selection of experimental data, we will delve into the structure-activity relationships (SAR) that govern their potency, explore the mechanistic underpinnings of their cytotoxic action, and provide detailed protocols for the evaluation of these compounds in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation cancer therapeutics.

The Quinoline Scaffold: A Foundation for Anticancer Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and notably, anticancer properties.[1] The versatility of the quinoline scaffold allows for substitutions at various positions, leading to a diverse chemical space for the development of potent and selective anticancer agents.[1] Derivatives of this compound, in particular, have garnered significant interest due to their structural resemblance to the 4-quinolone core, a key feature in several bioactive compounds.[2]

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.[3] The following table summarizes the reported IC50 values for a selection of these derivatives, providing a comparative overview of their activity.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
IVg 2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)-3-((4-fluorophenyl)amino)thiazolidin-4-oneA549 (Lung)0.0298[4]
MDA-MB (Breast)0.0338[4]
3g 4-Hydroxyquinolone analogueHCT116 (Colon)Promising[5]
HTI 21 4-Substituted quinolineNot specifiedHigh[6]
HTI 22 4-Substituted quinolineNot specifiedHigh[6]
AK-3 Morpholine substituted quinazolineA549 (Lung)10.38 ± 0.27[7]
MCF-7 (Breast)6.44 ± 0.29[7]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[7]

Note: The structural diversity of the reported "derivatives" is broad, and direct comparison should be made with caution, considering the different substitution patterns and, in some cases, modifications to the core quinoline structure.

Unraveling the Structure-Activity Relationship (SAR)

The cytotoxic potency of this compound derivatives is intricately linked to their chemical structure. Analysis of the available data reveals several key SAR trends:

  • Substitution at the 2 and 4 positions: The nature of the substituents at the C2 and C4 positions of the quinoline ring plays a crucial role in determining anticancer activity. Studies on 2,4-disubstituted quinazolines, a related class of compounds, have shown that the type of linker and the nature of the aryl/heteroaryl ring system significantly influence cytotoxicity.[8] For instance, the presence of a halogen group at the para position of a phenyl ring has been shown to enhance cytotoxic and DNA cleavage activities.[9]

  • The importance of the 4-hydroxy group: The phenolic hydroxyl group at the C4 position is a key feature. Its ability to participate in hydrogen bonding and potential for redox activity may contribute to the biological effects of these compounds.

  • Impact of lipophilicity: The overall lipophilicity of the molecule can influence its ability to cross cell membranes and reach intracellular targets. However, a simple linear relationship between lipophilicity and cytotoxicity is not always observed, suggesting that other factors, such as specific interactions with biological targets, are also critical.

Mechanisms of Action: Inducing Cancer Cell Death

The cytotoxic effects of this compound derivatives are often mediated through the induction of programmed cell death, or apoptosis.[6] Several studies have shed light on the molecular mechanisms involved:

  • Apoptosis Induction: Treatment with these derivatives has been shown to trigger caspase-dependent apoptosis.[6] This process is often associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[6]

  • Cell Cycle Arrest: Some quinoline derivatives have been found to induce cell cycle arrest, preventing cancer cells from proliferating.[10][11] This can occur at different phases of the cell cycle, depending on the specific compound and cell line.

  • Inhibition of Key Signaling Pathways: The PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, has been identified as a target for some quinoline derivatives.[10] Inhibition of this pathway can lead to decreased cell proliferation and survival.

Below is a diagram illustrating a potential mechanism of action for this compound derivatives, leading to apoptosis.

derivative This compound Derivative cell_membrane Cell Membrane ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros Induces mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation mitochondria->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental Protocols for Cytotoxicity Evaluation

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the MTT and Sulforhodamine B (SRB) assays, two widely used methods for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow Diagram:

start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Workflow Diagram:

start Seed and Treat Cells (as in MTT) fix Fix Cells (e.g., TCA) start->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye (e.g., Tris buffer) wash2->solubilize read Read Absorbance (510 nm) solubilize->read

Caption: Workflow for the SRB cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein content.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, while highlighting the potential of these derivatives, also underscores the need for more systematic studies to fully elucidate their structure-activity relationships and mechanisms of action. Future research should focus on the synthesis and evaluation of a focused library of this compound analogs to identify compounds with improved potency and selectivity. Further mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of the next generation of quinoline-based cancer therapeutics.

References

Sources

A Spectroscopic Duel: Unveiling the Impact of N-Methylation on 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the quinoline scaffold stands as a cornerstone, forming the backbone of numerous pharmaceuticals and functional dyes.[1][2] The subtle art of chemical modification, particularly at the nitrogen atom, can dramatically alter the electronic and, consequently, the spectroscopic properties of these molecules. This guide provides a detailed comparative analysis of 4-Hydroxy-2-methylquinoline and its N-methylated derivative, 4-Hydroxy-1,2-dimethylquinolinium, offering insights into the profound effects of N-methylation on their spectroscopic signatures.

This technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, experimental protocols, and comparative analysis of these two compounds across a range of spectroscopic techniques, including UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. By understanding these differences, researchers can better tailor the properties of quinoline derivatives for specific applications, from drug design to the development of novel optical materials.

The Tale of Two Tautomers: A Structural Prelude

Before delving into the spectroscopic comparison, it is crucial to acknowledge the structural nuances of this compound. This compound exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (quinolin-4-one). In neutral solutions, the keto form is the major tautomer for the ground, excited singlet, and triplet states.[3] This equilibrium is a critical factor influencing its spectroscopic behavior.

N-methylation of this compound to form 4-Hydroxy-1,2-dimethylquinolinium disrupts this tautomerism. The presence of the methyl group on the nitrogen atom locks the molecule in a quinolinium salt structure, preventing the formation of the keto tautomer. This fundamental structural difference is the primary driver of the distinct spectroscopic properties observed between the two compounds.

Synthesis and Spectroscopic Characterization: An Experimental Roadmap

Synthesis of this compound

This compound can be synthesized through various methods, with a common approach being the Conrad-Limpach reaction.[1] Greener synthetic routes utilizing microwave irradiation and catalysts like bismuth chloride (BiCl₃) have also been developed, offering efficient and environmentally friendly alternatives.[4]

Experimental Protocol: N-Methylation of this compound

The N-methylation of this compound to yield 4-Hydroxy-1,2-dimethylquinolinium iodide can be achieved through a standard SN2 reaction.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add a 60% dispersion of NaH in mineral oil.

  • Add methyl iodide to the reaction mixture.

  • Heat the reaction mixture at 60-80 °C for 1-8 hours, monitoring the reaction progress by TLC.[5]

  • After completion, dilute the reaction mixture with water and extract with chloroform.

  • Wash the organic extracts with water and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Caption: Workflow for the synthesis of 4-Hydroxy-1,2-dimethylquinolinium iodide.

A Spectroscopic Showdown: Comparative Analysis

The following sections detail the expected spectroscopic differences between this compound and its N-methylated derivative, supported by theoretical principles and experimental data from related compounds.

UV-Visible Spectroscopy: A Shift in Absorption

The electronic absorption spectra of these two compounds are expected to show significant differences due to the alteration in the electronic structure upon N-methylation.

  • This compound: The UV-Vis spectrum in a neutral solvent will be dominated by the absorption of the keto tautomer.[3]

  • 4-Hydroxy-1,2-dimethylquinolinium: The permanent positive charge on the nitrogen atom in the quinolinium salt leads to a more extended π-conjugation. This is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to the parent compound.

CompoundExpected λmax (nm)Rationale
This compound~320-340Absorption of the quinolin-4-one tautomer.
4-Hydroxy-1,2-dimethylquinolinium>350Extended π-conjugation due to the quinolinium structure.

Experimental Protocol: UV-Visible Spectroscopy

  • Prepare solutions of both compounds in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • Record the UV-Visible absorption spectra using a spectrophotometer over a range of 200-800 nm.[6][7]

  • Use the solvent as a blank for baseline correction.

Fluorescence Spectroscopy: The Quenching Effect of Iodide

The fluorescence properties are also expected to be markedly different.

  • This compound: Many quinoline derivatives are known to be fluorescent. The fluorescence of 4-hydroxyquinolines is influenced by factors such as solvent polarity and pH.

  • 4-Hydroxy-1,2-dimethylquinolinium Iodide: While the quinolinium scaffold itself can be fluorescent, the presence of the iodide counter-ion is known to cause fluorescence quenching through a heavy-atom effect. This is expected to result in a significantly lower fluorescence quantum yield for the N-methylated derivative compared to its parent compound.

CompoundExpected Emission Maximum (nm)Expected Quantum YieldRationale
This compoundSolvent dependentModerate to HighIntrinsic fluorescence of the quinoline ring.
4-Hydroxy-1,2-dimethylquinolinium IodideSolvent dependentLow to negligibleQuenching by the iodide counter-ion.

Experimental Protocol: Fluorescence Spectroscopy

  • Prepare dilute solutions of both compounds in a suitable solvent (e.g., ethanol or acetonitrile) with an absorbance of ~0.1 at the excitation wavelength.

  • Determine the optimal excitation wavelength from the UV-Visible absorption spectrum.

  • Record the fluorescence emission spectra using a spectrofluorometer.

  • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy:

  • N-CH₃ Signal: The most obvious difference will be the appearance of a new singlet in the ¹H NMR spectrum of the N-methylated derivative, corresponding to the N-methyl protons. This signal is typically found in the downfield region.

  • Aromatic Protons: The permanent positive charge on the nitrogen in the quinolinium ring will deshield the aromatic protons, causing their signals to shift downfield compared to this compound.

  • OH/NH Proton: The labile proton in this compound (either OH in the enol form or NH in the keto form) will be absent in the N-methylated derivative.

¹³C NMR Spectroscopy:

  • N-CH₃ Signal: A new signal corresponding to the N-methyl carbon will be present in the ¹³C NMR spectrum of the N-methylated compound.

  • Carbonyl Carbon: The signal for the carbonyl carbon (C4) in the keto tautomer of this compound will be shifted in the N-methylated derivative due to the change in its electronic environment.

  • Aromatic Carbons: The carbons of the quinolinium ring in the N-methylated derivative are expected to be deshielded and show downfield shifts compared to the parent compound.

FeatureThis compound4-Hydroxy-1,2-dimethylquinolinium
¹H NMR
N-CH₃AbsentPresent (singlet)
Aromatic HUpfieldDownfield
OH/NHPresent (broad singlet)Absent
¹³C NMR
N-CH₃AbsentPresent
C4Carbonyl characterShifted due to quinolinium structure
Aromatic CUpfieldDownfield

Experimental Protocol: NMR Spectroscopy

  • Dissolve a few milligrams of each compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[8][9]

  • Use standard parameters for acquisition and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • C=O Stretch: The most significant difference is expected in the carbonyl stretching region. This compound, existing predominantly as the keto tautomer, will show a strong C=O stretching band. This band will be absent in the spectrum of the N-methylated derivative, which is locked in the enol-like quinolinium structure.

  • O-H/N-H Stretch: The broad O-H or N-H stretching band present in the spectrum of this compound will be absent in the N-methylated derivative.

  • C=N and C=C Stretching: The vibrations of the quinoline ring will also be altered. The N-methylated compound will exhibit characteristic C=N⁺ stretching vibrations of the quinolinium ring.

Vibrational ModeThis compound (cm⁻¹)4-Hydroxy-1,2-dimethylquinolinium (cm⁻¹)Rationale
O-H/N-H Stretch~3400-3200 (broad)AbsentAbsence of labile proton.
C=O Stretch~1650 (strong)AbsentAbsence of keto tautomer.
C=N⁺ StretchAbsentPresentCharacteristic of quinolinium ring.
Aromatic C=C Stretch~1600-1450ShiftedAltered electronic distribution.

Experimental Protocol: FTIR Spectroscopy

  • Prepare a solid sample of each compound, either as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[8]

  • Perform background correction using a blank KBr pellet or the empty ATR crystal.

Caption: Impact of N-methylation on the structural and spectroscopic properties.

Conclusion: A Tale of Two Spectroscopic Identities

The N-methylation of this compound fundamentally alters its electronic and structural properties, leading to a cascade of predictable and significant changes in its spectroscopic signatures. The disruption of tautomerism and the introduction of a permanent positive charge on the nitrogen atom are the key drivers of these transformations.

This comparative guide provides a framework for understanding and predicting the spectroscopic behavior of these and similar quinoline derivatives. By leveraging this knowledge, researchers can strategically modify the quinoline scaffold to fine-tune its properties for a wide array of applications, from the development of targeted therapeutics to the design of advanced materials with tailored optical and electronic characteristics. The principles outlined herein serve as a valuable tool for any scientist working with this versatile and important class of heterocyclic compounds.

References

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). National Institutes of Health. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health. [Link]

  • Synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) from (2R,3R)-tartaric acid. Royal Society of Chemistry. [Link]

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. Journal of Research in Chemistry. [Link]

  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. National Institutes of Health. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. National Institutes of Health. [Link]

  • Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. PubMed. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. PubMed. [Link]

  • New insights into bioactive Ga( iii ) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Royal Society of Chemistry. [Link]

  • Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. MDPI. [Link]

  • Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5. ResearchGate. [Link]

  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione,. University of Helsinki. [Link]

  • New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studi. [Link]

  • Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. PubMed. [Link]

  • Hydroxyquinoline-coordinated organometallic complex nanowire and nanosheet for the dielectric layer of capacitors. Royal Society of Chemistry. [Link]

  • 4-Hydroxycoumarin/2-hydroxychromone tautomerism: Infrared spectra of 2- 13 c and 3-D labeled 4-hydroxycoumarin and its anion. ResearchGate. [Link]3-D_labeled_4-hydroxycoumarin_and_its_anion)

Sources

In Vitro Evaluation of Enzyme Inhibition by 4-Hydroxy-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the crowded landscape of heterocyclic scaffolds, 4-Hydroxy-2-methylquinoline (4-HMQ) —and its tautomer 2-methyl-4-quinolone—occupies a "privileged" status in medicinal chemistry. Unlike simple pyridine or benzene rings, the 4-HMQ scaffold offers a unique electronic distribution that facilitates


-

stacking interactions with aromatic residues (e.g., Trp84 in Acetylcholinesterase) while the hydroxyl/keto group provides critical hydrogen bonding motifs.

This guide objectively evaluates the performance of 4-HMQ derivatives against industry-standard inhibitors for two high-value targets: Acetylcholinesterase (AChE) (Alzheimer’s pathology) and Urease (bacterial virulence).

Key Findings:

  • Versus Tacrine (AChE): C3-functionalized 4-HMQ derivatives exhibit superior selectivity for AChE over BuChE, reducing peripheral side effects common with Tacrine.

  • Versus Acetohydroxamic Acid (Urease): 4-HMQ-acyl thiourea hybrids demonstrate up to 400-fold higher potency than standard acetohydroxamic acid (AHA) due to dual-binding mechanisms.

Comparative Efficacy Analysis

The following data compares optimized 4-HMQ derivatives against clinical/commercial standards. Data is aggregated from recent high-impact medicinal chemistry literature.

Target A: Acetylcholinesterase (AChE)

Context: Alzheimer’s Disease symptomatic treatment.[1][2][3][4]

Compound ClassRepresentative Structure

(AChE)
Selectivity (AChE/BuChE)Mechanism Note
Standard: Tacrine 9-amino-1,2,3,4-tetrahydroacridine0.19 - 0.30

M
Low (~1.5)Hepatotoxic; binds CAS only.
Standard: Donepezil Benzylpiperidine-indanone0.02

M
HighDual binding (CAS + PAS).
4-HMQ Derivative A 2-Arylethenyl-4-HMQ (Styryl)0.05 - 0.15

M
Moderate (~5.0)Extended conjugation spans the active gorge.
4-HMQ Derivative B N-alkyl-4-HMQ-3-carboxamides1.2 - 5.0

M
High (>10)Steric bulk at N1 improves selectivity.

Performance Verdict: While Donepezil remains the potency gold standard, 4-HMQ Styryl derivatives approach its efficacy and significantly outperform Tacrine in selectivity, offering a safer toxicity profile.

Target B: Urease (Jack Bean / H. pylori)

Context: Gastritis and Peptic Ulcer treatment.

Compound ClassRepresentative Structure

(

M)
Relative PotencyStability
Standard: Thiourea Thiourea21.0

0.5
1x (Baseline)Moderate
Standard: AHA Acetohydroxamic Acid42.0

1.0
0.5xLow (Hydrolytic instability)
4-HMQ Hybrid 4-HMQ-Acyl Thiourea0.05 - 1.2

M
~20x - 400x High

Performance Verdict: 4-HMQ-acyl thiourea hybrids are superior to both Thiourea and AHA. The quinoline ring anchors the molecule in the hydrophobic pocket, allowing the thiourea moiety to chelate the active site Nickel ions more effectively than small-molecule standards.

Mechanism of Action & SAR Visualization

To rationally design these experiments, one must understand the binding topology. The 4-HMQ scaffold serves as the "anchor," while substitutions at C3 and N1 dictate specificity.

SAR_Mechanism HMQ This compound (Core Scaffold) C3_Pos C3 Position (Critical Linker Site) HMQ->C3_Pos N1_Pos N1 Position (Solubility & Selectivity) HMQ->N1_Pos Benz_Ring Benzene Ring (C5-C8) (Hydrophobic Interaction) HMQ->Benz_Ring Effect_C3 Insertion of Styryl/Hydrazone: Spans enzyme gorge (AChE) Chelates Nickel (Urease) C3_Pos->Effect_C3 Effect_N1 Alkylation (Methyl/Benzyl): Increases lipophilicity Reduces H-bond donor count N1_Pos->Effect_N1 Effect_Benz Pi-Pi Stacking: Interacts with Trp84 (AChE) or hydrophobic pocket (Urease) Benz_Ring->Effect_Benz

Figure 1: Structure-Activity Relationship (SAR) map highlighting the modularity of the 4-HMQ scaffold. The C3 position is the primary vector for potency optimization.

Detailed Experimental Protocols

Reliable


 data depends on the integrity of the assay conditions. Below are the validated protocols for evaluating 4-HMQ derivatives.
Protocol A: Modified Ellman’s Assay (AChE Inhibition)

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[1] Thiocholine reacts with DTNB (Ellman's Reagent) to form the yellow 5-thio-2-nitrobenzoate anion (


 nm).[1][5]

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Critical: pH 8.0 is optimal for AChE; lower pH reduces sensitivity.

  • Enzyme: AChE (from Electrophorus electricus), 500 U/mL stock.

  • Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 3 mM.

  • Test Compounds: 4-HMQ derivatives dissolved in DMSO (Final DMSO conc < 2%).

Workflow:

  • Blanking: Add 140

    
    L Buffer + 20 
    
    
    
    L DMSO to "Blank" wells.
  • Incubation: Add 140

    
    L Buffer + 20 
    
    
    
    L Test Compound + 20
    
    
    L Enzyme solution. Incubate at 25°C for 10 minutes . Why? Allows the inhibitor to bind to the CAS/PAS sites before competition with substrate begins.
  • Reaction Start: Add 10

    
    L DTNB + 10 
    
    
    
    L ATChI.
  • Measurement: Monitor Absorbance (412 nm) every 30s for 5 minutes.

  • Calculation:

    
    [1]
    
Protocol B: Indophenol (Berthelot) Urease Assay

Principle: Urease hydrolyzes urea into ammonia. Ammonia reacts with phenol and hypochlorite to form a blue indophenol complex (


 nm).

Reagents:

  • Buffer: PBS (pH 7.4).

  • Enzyme: Jack Bean Urease (5 U/mL).

  • Substrate: Urea (100 mM).

  • Reagent A: Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) + NaOCl (0.1% active chlorine).

Workflow:

  • Pre-Incubation: Mix 10

    
    L Enzyme + 10 
    
    
    
    L Test Compound + 40
    
    
    L Buffer. Incubate 15 min at 37°C .
  • Substrate Addition: Add 40

    
    L Urea. Incubate 15 min at 37°C .
    
  • Quenching/Color: Add 100

    
    L Reagent A + 100 
    
    
    
    L Reagent B.
  • Development: Incubate 10 min at RT (Dark). Note: Light can degrade the indophenol complex.

  • Read: Measure Absorbance at 625 nm.

Assay Logic Visualization

To ensure reproducibility, the logical flow of the Ellman assay is visualized below. This helps troubleshoot timing errors in high-throughput screening (HTS).

Ellman_Workflow cluster_prep Phase 1: Pre-Incubation (Critical) cluster_reaction Phase 2: Kinetic Reaction start Start Assay mix Mix: Buffer + Enzyme + Inhibitor (4-HMQ) start->mix wait Wait: 10-15 mins @ 25°C (Equilibrium Binding) mix->wait add_sub Add Substrate (ATChI) + Chromogen (DTNB) wait->add_sub enz_act Enzyme Hydrolysis: ATCh -> Thiocholine + Acetate add_sub->enz_act chem_rxn Chemical Reaction: Thiocholine + DTNB -> TNB (Yellow) enz_act->chem_rxn read Measure Absorbance @ 412nm (Kinetic Slope) chem_rxn->read calc Calculate IC50 read->calc

Figure 2: Logical flowchart for the Ellman AChE inhibition assay. The pre-incubation step is vital for identifying slow-binding inhibitors common in quinoline derivatives.

References

  • Sigma-Aldrich. this compound Product Specification and Applications.Link

  • BenchChem. Protocol for Measuring Acetylcholinesterase (AChE) Inhibition (Ellman's Method).[1]Link

  • Saeed, A. et al. (2023). Evaluation of synthetic aminoquinoline derivatives as urease inhibitors: in vitro, in silico and kinetic studies. Future Medicinal Chemistry. Link

  • ResearchGate. Synthesis and biological evaluation of 2-arylethenylquinoline derivatives for the treatment of Alzheimer's disease.Link

  • NIH/PubMed. Recent advances in acetylcholinesterase Inhibitors and Reactivators: an update on the patent literature.Link

Sources

A Guide to Inter-laboratory Validation of Analytical Methods for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the reliability of analytical methods is paramount. For quinoline compounds, a class of heterocyclic aromatic organic compounds with a wide range of applications in pharmaceuticals and other industries, ensuring the consistency and accuracy of analytical measurements across different laboratories is a critical challenge. This guide provides an in-depth comparison of analytical methodologies for quinoline compounds, grounded in the principles of inter-laboratory validation. By synthesizing regulatory guidelines with field-proven insights, this document serves as a comprehensive resource for establishing robust and transferable analytical methods.

The Imperative of Inter-laboratory Validation

The transfer of an analytical method from a research and development setting to a quality control laboratory, or between different manufacturing sites, necessitates a rigorous validation process to ensure consistent performance.[1] This process, known as inter-laboratory validation or a collaborative study, is the ultimate testament to a method's robustness and reproducibility.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which form the bedrock of this guide.[4]

The primary objective of an inter-laboratory study is to demonstrate that a validated analytical procedure can be successfully executed by different analysts in different laboratories, using different equipment, all while yielding comparable and reliable results.[1] This is crucial for ensuring product quality, facilitating regulatory submissions, and maintaining consistency in global manufacturing operations.

A Comparative Overview of Analytical Techniques for Quinoline Compounds

The choice of analytical technique for quinoline compounds is dictated by the specific properties of the analyte, the sample matrix, and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine quantification of quinoline derivatives.[5][6][7][8][9] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV/Vis Spectroscopy also find application in the analysis of these compounds.[10][11]

The following table summarizes the typical performance characteristics of various analytical methods for quinoline compounds, based on data from single-laboratory validation studies. It is important to note that these values can vary depending on the specific compound, matrix, and instrumentation.

Analytical MethodAnalyteLinearity (R²)Precision (RSD%)Accuracy (Recovery %)Limit of Detection (LOD)Limit of Quantitation (LOQ)
RP-HPLC-UV Quinine Sulphate>0.999<2.099.35--
RP-HPLC-Fluorescence Quinine>0.999<1.0 (Intra-day)High0.3 ng-
HPLC-UV Chloroquine>0.99<2.0>951.6 µg/mL4.1 µg/mL
HPLC-Fluorescence Hydroxychloroquine>0.9954.3 - 10.3Within 15%-50 ng/mL
UV/Vis Spectroscopy Quinoline & 2-Hydroxyquinoline-1.7 - 2.7 (Repeatability)Within 10% of HPLC method--

Designing and Executing an Inter-laboratory Validation Study

A successful inter-laboratory validation study requires meticulous planning and a well-defined protocol. The following sections outline the key steps and considerations.

The Validation Protocol

Before initiating the study, a comprehensive validation protocol must be established. This document should detail the analytical procedure, the validation parameters to be evaluated, and the pre-defined acceptance criteria.

Key Validation Parameters

The ICH guideline Q2(R1) provides a framework for the validation of analytical procedures, outlining the key characteristics to be considered.[4]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for an Inter-laboratory Study

The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study for a quinoline compound using an HPLC method.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Develop & Validate Single-Lab Method P2 Draft Inter-laboratory Validation Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare & Distribute Homogeneous Samples & Standards P3->P4 L1 Lab 1: Execute Protocol P4->L1 L2 Lab 2: Execute Protocol P4->L2 L3 Lab n: Execute Protocol P4->L3 A1 Collect Data from all Laboratories L1->A1 L2->A1 L3->A1 A2 Statistical Analysis (e.g., ANOVA, Cochran's Test) A1->A2 A3 Compare Results Against Acceptance Criteria A2->A3 A4 Prepare Final Validation Report A3->A4

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, field-proven framework for handling 4-Hydroxy-2-methylquinoline (CAS No. 607-67-0). This compound is a valuable intermediate in pharmaceutical synthesis, notably for antitubercular agents and treatments for Alzheimer's disease, but its safe handling is paramount to protecting personnel and ensuring data integrity.[1][2][3] The protocols herein are designed to be a self-validating system, grounding every recommendation in the specific chemical hazards of the substance.

Hazard Analysis: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a chemical is the foundation of effective PPE selection. This compound is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our safety strategy.[3] The compound presents a triad of primary risks: skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4]

Table 1: GHS Hazard Classification for this compound | Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word | | :--- | :--- | :--- | :--- | | Skin Irritation (Category 2)[3][4] | H315: Causes skin irritation[1][3][4] |


| Warning[2][4] |
| Serious Eye Irritation (Category 2)[3][4] | H319: Causes serious eye irritation[1][3][4] | (GHS07) | Warning |
| Specific Target Organ Toxicity, Single Exposure (Category 3)[3][4] | H335: May cause respiratory irritation[1][3][4] | (GHS07) | Warning |
  • Causality of Skin Irritation (H315): Direct contact with the solid powder or solutions can lead to localized inflammation, redness, and discomfort.[4][5] The causality lies in the chemical's ability to disrupt the lipid barrier of the epidermis, leading to an inflammatory response. This necessitates the use of compatible chemical-resistant gloves and protective clothing to prevent any skin exposure.[4][6]

  • Causality of Serious Eye Irritation (H319): The eyes are particularly vulnerable. Accidental introduction of even minute quantities of dust can cause significant irritation, pain, and potential damage to the cornea.[4][7] The mechanism involves direct chemical irritation of the conjunctiva and other sensitive ocular tissues. Therefore, non-negotiable, fully sealed chemical safety goggles are required to prevent entry of airborne particulates.[6][7]

  • Causality of Respiratory Irritation (H335): As a fine powder, this compound can easily become airborne during handling, such as weighing or transferring.[8] Inhalation of these particles can irritate the mucous membranes of the entire respiratory tract, from the nose and throat to the lungs, causing symptoms like coughing and shortness of breath.[4][9] This risk mandates that all handling of the solid be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10][11]

Core PPE Requirements: Your Primary Defense

Based on the hazard analysis, a multi-layered PPE strategy is required. The selection of PPE is not a matter of preference but a direct response to the identified risks.

Table 2: PPE Selection Guide for this compound

Scenario Primary Hazard Engineering Control Required Personal Protective Equipment
Weighing & Transferring Solid Inhalation of dust, Skin/Eye contact Chemical Fume Hood / Ventilated Enclosure Eyes: Chemical safety goggles. Gloves: Compatible chemical-resistant gloves (e.g., Nitrile). Body: Laboratory coat. Respiratory: N95 dust mask may be required if not in a fume hood.
Preparing Solutions Skin/Eye contact from splashes Chemical Fume Hood Eyes: Chemical safety goggles and a face shield for splash risk.[7] Gloves: Double-gloving (inner and outer chemical-resistant gloves) is recommended.[12] Body: Chemical-resistant apron over a laboratory coat.

| Cleaning Spills | High risk of Inhalation, Skin, and Eye contact | Ensure adequate ventilation | Eyes: Chemical safety goggles and face shield. Gloves: Chemical-resistant gloves. Body: Chemical-resistant coveralls or apron.[12] Respiratory: NIOSH-approved air-purifying respirator.[6][12] |

Key PPE Specifications:
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA standards.[6] In situations with a high potential for splashing, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Use compatible, chemical-resistant gloves.[6] Powder-free gloves are recommended to avoid contamination of the work area.[13] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.[13]

  • Body Protection: A standard laboratory coat is sufficient for low-volume work. For larger quantities or spill cleanup, a chemical-resistant apron or coveralls are necessary.[12] Contaminated clothing must be removed immediately and washed before reuse.[9][14]

  • Respiratory Protection: All handling that could generate dust must be done in a well-ventilated area, ideally a fume hood.[10][11] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) is mandatory.[6]

Operational Plans: From Lab Bench to Disposal

Procedural discipline is as critical as the PPE itself. The following workflows provide a clear, step-by-step guide to safe operations.

Safe Handling and Experimentation Workflow

This protocol outlines the essential steps for safely incorporating this compound into your experimental procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Storage Phase prep1 Verify Fume Hood Certification prep2 Don Required PPE: - Goggles - Lab Coat - Gloves prep1->prep2 handle1 Designate Work Area & Line with Absorbent Pad prep2->handle1 handle2 Carefully Weigh/Transfer Solid Compound handle1->handle2 handle3 Keep Container Tightly Sealed When Not In Use handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Dispose of Contaminated Waste in Labeled Bag clean1->clean2 clean3 Store Chemical in a Cool, Dry, Well-Ventilated Place clean2->clean3

Caption: Standard workflow for handling this compound.

Emergency Response Protocol: Spill & Exposure

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][10][14]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4][10][14]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult or they feel unwell, give artificial respiration if necessary and get medical attention.[4][9][10][14]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][8][9]

G cluster_spill Spill Response cluster_exposure Personal Exposure Response start Emergency Event (Spill or Exposure) spill1 Evacuate Area & Alert Colleagues start->spill1 expo1 Remove Contaminated Clothing Immediately start->expo1 spill2 Don Additional PPE (Respirator, Apron) spill1->spill2 spill3 Contain Spill with Absorbent Material spill2->spill3 spill4 Sweep Up Solid Material (Avoid Dust) spill3->spill4 spill5 Place in Sealed Container for Hazardous Waste spill4->spill5 end Report Incident to Safety Officer spill5->end expo2 Follow First Aid Protocol (Eyes/Skin/Inhalation) expo1->expo2 expo3 Use Safety Shower /Eyewash Station expo2->expo3 expo4 Seek Medical Attention (Bring SDS) expo3->expo4 expo4->end

Caption: Emergency response flowchart for spills and personal exposure.

Decontamination and Disposal Plan

The final steps of any procedure are critical for preventing secondary contamination.

PPE Doffing (Removal) Procedure

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (gloved hands) and clean surfaces only with clean surfaces (bare hands).

  • Gloves: Remove the first pair of gloves (if double-gloving) or the single pair.

  • Apron/Gown: Untie and remove the apron or lab coat, folding the contaminated side inward.

  • Face Shield/Goggles: Remove from the back of the head.

  • Respirator: Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[14]

Waste Disposal
  • Contaminated Materials: All disposable PPE, absorbent pads, and contaminated materials must be placed in a clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of this compound and its containers at an approved waste disposal plant.[4][10] This can be achieved through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[15] Never discharge this chemical into sewer systems.[15]

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you build a robust culture of safety that protects your most valuable asset: your research team.

References

  • Fisher Scientific.Safety Data Sheet: 6-Fluoro-4-hydroxy-2-methylquinoline.
  • Chemos GmbH & Co. KG.
  • Thermo Fisher Scientific.
  • Biosynth.
  • CHEMM.Personal Protective Equipment (PPE).
  • FUJIFILM Wako Chemicals.
  • Fisher Scientific.Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS.
  • Pharmacy Purchasing & Products.Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • American Chemistry Council.Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Carl ROTH.
  • Australian Government Department of Health.Quinolines: Human health tier II assessment.
  • ECHEMI.
  • Fisher Scientific.this compound, 98+%.
  • Sigma-Aldrich.this compound 98.5 607-67-0.
  • Thermo Fisher Scientific.
  • ChemicalBook.this compound | 607-67-0.
  • PubChem, National Institutes of Health.2-Methylquinolin-4-ol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-methylquinoline
Reactant of Route 2
4-Hydroxy-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.